Cycloeudesmol
描述
属性
CAS 编号 |
53823-06-6 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
2-[(1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-13(4)8-9-14(12(2,3)16)10-15(11,13)14/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 |
InChI 键 |
JUXDFQMZOFALSA-PMOUVXMZSA-N |
SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
手性 SMILES |
C[C@H]1CCC[C@]2([C@@]13C[C@@]3(CC2)C(C)(C)O)C |
规范 SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
产品来源 |
United States |
Foundational & Exploratory
The Biosynthesis of Cycloeudesmol in Plants: A Technical Guide for Researchers
Abstract
Cycloeudesmol, a significant sesquiterpenoid alcohol, exhibits a range of biological activities that have garnered interest within the pharmaceutical and agrochemical sectors. Understanding its biosynthesis in plants is pivotal for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the key enzymatic steps, precursor molecules, and regulatory aspects. Detailed experimental protocols for the heterologous expression, purification, and kinetic analysis of the involved enzymes, alongside methods for product identification and quantification, are presented. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived terpenoids.
Introduction to Eudesmane (B1671778) Sesquiterpenoids
Eudesmane sesquiterpenoids are a diverse class of bicyclic natural products characterized by a decalin ring system. Within this class, this compound and its isomers are of particular interest due to their reported anti-inflammatory, antimicrobial, and insecticidal properties. The biosynthesis of these complex molecules in plants originates from the universal C15 precursor, farnesyl pyrophosphate (FPP), which undergoes a series of intricate cyclization and rearrangement reactions catalyzed by a specific class of enzymes known as sesquiterpene synthases.
The this compound Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that begins with the cyclization of the linear FPP molecule. The key enzyme responsible for this transformation is a type of sesquiterpene synthase, often referred to as a eudesmol synthase.
From Farnesyl Pyrophosphate to the Germacrene D Cation
The biosynthesis is initiated by the ionization of FPP, where the pyrophosphate group departs, leading to the formation of a farnesyl cation. This is followed by a 1,10-cyclization to yield a germacrenyl cation intermediate. Subsequent proton transfer and cyclization events lead to the formation of the bicyclic eudesmane skeleton. The final step involves the quenching of the carbocation by a water molecule to yield the alcohol functional group of this compound.
dot
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Key Enzyme: Eudesmol Synthase
The central enzyme in this compound biosynthesis is eudesmol synthase. While a dedicated this compound synthase has not been exclusively characterized, several sesquiterpene synthases are known to produce various eudesmol isomers as part of their product spectrum. A notable example is the β-eudesmol synthase from Zingiber zerumbet (ZSS2), which has been functionally expressed and characterized.
Product Distribution of β-Eudesmol Synthase from Zingiber zerumbet
The recombinant β-eudesmol synthase from Zingiber zerumbet (ZSS2) produces a mixture of sesquiterpenoids from FPP. The product distribution highlights the promiscuity of some sesquiterpene synthases.
| Product | Percentage of Total Products |
| β-Eudesmol | 62.6% |
| 10-epi-γ-Eudesmol | 16.8% |
| α-Eudesmol | 10.0% |
| Aristolene | 5.6% |
| Other sesquiterpenes | 5.0% |
Kinetic Parameters of Sesquiterpene Synthases
While specific kinetic data for a dedicated this compound synthase remains to be fully elucidated, the kinetic parameters of other well-characterized sesquiterpene synthases provide a valuable reference for understanding their catalytic efficiency.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 5-epi-aristolochene synthase | Nicotiana tabacum | FPP | 1.5 | 0.08 | 5.3 x 104 |
| Amorpha-4,11-diene synthase | Artemisia annua | FPP | 0.9 | 0.05 | 5.6 x 104 |
| Germacrene A synthase | Lactuca sativa | FPP | 2.1 | 0.12 | 5.7 x 104 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Heterologous Expression and Purification of a Recombinant Eudesmol Synthase
This protocol describes the expression of a His-tagged eudesmol synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
4.1.1. Gene Cloning and Expression Vector Construction
-
The coding sequence of the eudesmol synthase gene is PCR-amplified from cDNA.
-
The amplified gene is cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag.
-
The construct is verified by DNA sequencing.
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
4.1.2. Protein Expression
-
A single colony of the transformed E. coli is used to inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
-
The culture is grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate 1 L of fresh LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours with shaking.
4.1.3. Protein Purification
-
Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Protein purity is assessed by SDS-PAGE.
-
The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay for Eudesmol Synthase Activity
This assay quantifies the enzymatic conversion of FPP to eudesmol and other sesquiterpenoid products.
4.2.1. Reaction Mixture
-
Assay buffer (50 mM HEPES, pH 7.5)
-
10 mM MgCl2
-
1 mM DTT
-
1-5 µg of purified eudesmol synthase
-
50 µM FPP (substrate)
-
Final volume: 500 µL
4.2.2. Procedure
-
Combine all reaction components except FPP in a 2 mL glass vial.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding FPP.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction and extract the sesquiterpene products by adding an equal volume of n-hexane containing an internal standard (e.g., 10 µg/mL caryophyllene).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a new vial for GC-MS analysis.
GC-MS Analysis for Product Identification and Quantification
Gas chromatography-mass spectrometry is the standard method for separating, identifying, and quantifying volatile terpenoid products.
4.3.1. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
4.3.2. GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
4.3.3. Data Analysis
-
Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of each product is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.
Experimental and Logical Workflows
The study of the this compound biosynthetic pathway typically follows a structured workflow, from gene discovery to enzyme characterization and product analysis.
dot
Caption: A typical experimental workflow for the study of this compound biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate chemistry catalyzed by sesquiterpene synthases. This guide has provided a detailed overview of the pathway, the key enzymes involved, and comprehensive experimental protocols for their study. While a dedicated this compound synthase with detailed kinetic parameters is yet to be fully characterized, the information presented here on related eudesmol synthases provides a solid foundation for future research. The methodologies outlined will enable researchers to further unravel the complexities of terpenoid biosynthesis and pave the way for the biotechnological production of valuable natural products like this compound.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloeudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloeudesmol is a sesquiterpenoid alcohol that has garnered interest within the scientific community due to its unique tricyclic carbon skeleton and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a focus on quantitative data and experimental methodologies critical for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound possesses the molecular formula C₁₅H₂₆O. Its structure is characterized by a bicyclo[3.1.0]hexane core fused to a six-membered ring, forming a distinctive tricyclic system. An isopropanol (B130326) group is attached to one of the bridgehead carbons of the bicyclo[3.1.0]hexane system. The systematic IUPAC name for the naturally occurring enantiomer of this compound is (1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol.
A 2D representation of the chemical structure of this compound is provided below, illustrating the atom numbering scheme used for spectroscopic analysis.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers that give rise to several possible diastereomers. The absolute configuration of the naturally occurring isomer has been determined as (1aR,3aR,7S,7aR). The stereochemical arrangement is crucial for its biological activity and is a key consideration in synthetic efforts.
The spatial arrangement of the substituents on the chiral centers defines the overall three-dimensional shape of the molecule. The relative stereochemistry of the methyl groups and the isopropanol substituent in relation to the fused ring system is a defining feature of this compound.
Data Presentation
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | ||
| H-2 | Data not available | ||
| H-3 | Data not available | ||
| H-4 | Data not available | ||
| H-5 | Data not available | ||
| H-6 | Data not available | ||
| H-7 | Data not available | ||
| H-8 | Data not available | ||
| H-9 | Data not available | ||
| H-10 | Data not available | ||
| H-12 | Data not available | ||
| H-13 | Data not available | ||
| H-14 | Data not available | ||
| H-15 | Data not available | ||
| OH | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-11 | Data not available |
| C-12 | Data not available |
| C-13 | Data not available |
| C-14 | Data not available |
| C-15 | Data not available |
Crystallographic Data
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles. To date, a public domain crystal structure for this compound has not been identified. Should such data become available, it would be presented as follows:
Table 3: Selected Bond Lengths for this compound from X-ray Crystallography
| Bond | Length (Å) |
| C1-C2 | Data not available |
| C1-C10 | Data not available |
| C10-C14 | Data not available |
| C7-C11 | Data not available |
| C11-O | Data not available |
Table 4: Selected Bond Angles for this compound from X-ray Crystallography
| Angle | Degree (°) |
| C2-C1-C10 | Data not available |
| C1-C10-C5 | Data not available |
| C1-C10-C14 | Data not available |
| C7-C11-O | Data not available |
Table 5: Selected Torsion Angles for this compound from X-ray Crystallography
| Torsion Angle | Degree (°) |
| C2-C1-C10-C5 | Data not available |
| C1-C10-C5-C9 | Data not available |
| C14-C10-C5-C15 | Data not available |
Experimental Protocols
The isolation and structural elucidation of this compound typically involve a combination of chromatographic and spectroscopic techniques.
Isolation and Purification
A general protocol for the isolation of this compound from a marine source, such as the red alga Laurencia nipponica, is outlined below.
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Collection and Extraction: The marine alga is collected, air-dried, and ground. The dried material is then exhaustively extracted with a mixture of organic solvents, such as methanol/dichloromethane.
-
Solvent Partitioning: The crude extract is concentrated and partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The organic fractions are subjected to repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:
-
¹H NMR: Provides information about the proton environments, including chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all atoms.
-
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.
Conclusion
This technical guide has summarized the key structural and stereochemical features of this compound. While the fundamental carbon skeleton and absolute configuration are established, a complete and publicly available dataset of its quantitative structural parameters, particularly from X-ray crystallography and fully assigned NMR spectra, remains to be consolidated. The provided experimental workflows offer a standard approach for the isolation and characterization of this and similar natural products, which is essential for further research into its synthesis and potential therapeutic applications.
Cycloeudesmol: A Technical Guide to its Role in Traditional Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloeudesmol, a cyclopropane-containing sesquiterpene primarily isolated from the marine red alga Chondria oppositiclada, has emerged as a molecule of significant interest in the field of natural product chemistry and pharmacology. While its direct application in traditional medicine is not well-documented, the broader use of red algae in coastal communities for various medicinal purposes provides a rich ethnobotanical context for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and detailed experimental protocols for its study. Quantitative data from related eudesmol isomers are presented to offer insights into its potential efficacy. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
Introduction
Marine algae have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpenoids represent a major class of compounds with a wide range of pharmacological properties. This compound, first isolated from the red alga Chondria oppositiclada, is a notable example, characterized by its unique tricyclic carbon skeleton containing a cyclopropane (B1198618) ring. While specific traditional medicinal uses of Chondria oppositiclada are not extensively documented, red algae, in general, have been utilized in traditional practices for their antimicrobial and anti-inflammatory properties. This guide delves into the scientific exploration of this compound, bridging the gap between its natural origins and its potential as a modern therapeutic agent.
Biological Activities and Therapeutic Potential
While quantitative data specifically for this compound is limited in publicly available literature, studies on its isomers (α-, β-, and γ-eudesmol) provide valuable insights into its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects.
Anticancer Activity
Eudesmol isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways.
Table 1: Cytotoxic Activity of Eudesmol Isomers against Various Cancer Cell Lines
| Eudesmol Isomer | Cancer Cell Line | IC50 (µg/mL) | Reference |
| α-Eudesmol | B16-F10 (Murine Melanoma) | 5.38 ± 1.10 | [1][2] |
| K562 (Human Myelogenous Leukemia) | 10.60 ± 1.33 | [1][2] | |
| β-Eudesmol | B16-F10 (Murine Melanoma) | 16.51 ± 1.21 | [1][2] |
| HepG2 (Human Hepatocellular Carcinoma) | 24.57 ± 2.75 | [1][2] | |
| γ-Eudesmol | B16-F10 (Murine Melanoma) | 8.86 ± 1.27 | [1][2] |
| K562 (Human Myelogenous Leukemia) | 15.15 ± 1.06 | [1][2] |
Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process.
Anti-inflammatory Activity
The anti-inflammatory potential of eudesmol isomers is linked to the inhibition of key inflammatory mediators and signaling pathways. β-eudesmol has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory responses.
Antimicrobial Activity
Mechanisms of Action: Signaling Pathways
The biological effects of eudesmol and its isomers are mediated through the modulation of specific intracellular signaling pathways, primarily those involved in apoptosis and inflammation.
Apoptosis Induction Pathway
Eudesmol isomers induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways, converging on the activation of effector caspases.
Caption: Eudesmol-induced apoptosis involves both extrinsic (Caspase-8) and intrinsic (Bcl-2 family, mitochondria) pathways, leading to Caspase-3 activation.
β-eudesmol has been shown to induce the expression of apoptosis-related proteins, including p53 and p21, leading to cell cycle arrest. Furthermore, it modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[3]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of β-eudesmol are, in part, mediated by the inhibition of the NF-κB signaling pathway.
Caption: β-Eudesmol inhibits the NF-κB pathway by preventing the activation of IKK, thereby blocking the expression of pro-inflammatory genes.
By inhibiting the activation of IκB kinase (IKK), β-eudesmol prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like IL-1β and TNF-α.[4]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound from Chondria oppositiclada
This protocol is based on general methods for the extraction and purification of sesquiterpenes from marine red algae.
Caption: A general workflow for the extraction, isolation, and purification of this compound from its marine algal source.
Protocol:
-
Sample Preparation: Freshly collected Chondria oppositiclada is cleaned of epiphytes and debris, rinsed with fresh water, and then freeze-dried.
-
Extraction: The dried algal material is ground to a fine powder and extracted exhaustively with a 1:1 mixture of dichloromethane and methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to separate compounds based on polarity.
-
Column Chromatography: The n-hexane fraction, typically enriched with less polar sesquiterpenes, is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity, such as n-hexane/ethyl acetate (B1210297) mixtures.
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and incubated for 24 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Caspase-3 Activity Assay
Protocol:
-
Cell Lysis: Cells treated with this compound are harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysate is determined using a Bradford or BCA protein assay.
-
Caspase Assay: An equal amount of protein from each sample is incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Absorbance Measurement: The release of the chromophore (pNA) is measured at 405 nm over time using a microplate reader. The caspase-3 activity is proportional to the rate of color change.
NF-κB Activation Assay (Luciferase Reporter Assay)
Protocol:
-
Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: After 24 hours, the transfected cells are pre-treated with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated by normalizing to the total protein concentration or a co-transfected control plasmid.
Role in Traditional Medicine
While there is a lack of specific documented traditional uses for Chondria oppositiclada, the broader category of red algae has a history of use in various coastal traditional medicine systems. Red algae are known to be rich in bioactive compounds and have been used for their purported antimicrobial, anti-inflammatory, and immune-modulating properties.[1][2][5] The discovery of this compound with its antibiotic activity from a species of red algae aligns with the ethnobotanical context of using these marine organisms for treating infections and inflammatory conditions. Further ethnopharmacological research is warranted to explore any specific traditional knowledge related to Chondria species.
Conclusion and Future Directions
This compound, a unique sesquiterpene from the marine red alga Chondria oppositiclada, holds significant promise as a lead compound for the development of new therapeutic agents. Although quantitative biological data for this compound itself is scarce, the activities of its isomers strongly suggest potential anticancer and anti-inflammatory properties mediated through the induction of apoptosis and inhibition of the NF-κB pathway. The detailed experimental protocols provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential.
Future research should focus on:
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Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of pure this compound against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammation.
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Ethnobotanical Exploration: Conducting targeted ethnobotanical studies in coastal regions where Chondria oppositiclada is prevalent to uncover any traditional medicinal uses.
By bridging the knowledge from traditional uses of marine algae with modern scientific investigation, this compound represents a compelling natural product for future drug discovery and development efforts.
References
Spectroscopic Data of Cycloeudesmol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid, cycloeudesmol. The information presented is intended to assist researchers in the identification, characterization, and further development of this compound. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. The data was acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 0.42 | m | |
| 2 | 1.60 | m | |
| 3 | 1.45 | m | |
| 4 | 1.95 | m | |
| 5 | 0.65 | m | |
| 6 | 1.85 | m | |
| 7 | 1.55 | m | |
| 8 | 1.65 | m | |
| 9 | 1.25 | m | |
| 10 | 0.15 | m | |
| 12 | 1.22 | s | |
| 13 | 1.22 | s | |
| 14 | 0.98 | d | 7.0 |
| 15 | 0.75 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 16.2 |
| 2 | 25.9 |
| 3 | 34.5 |
| 4 | 49.8 |
| 5 | 29.8 |
| 6 | 28.3 |
| 7 | 41.6 |
| 8 | 23.7 |
| 9 | 42.1 |
| 10 | 20.5 |
| 11 | 72.9 |
| 12 | 27.2 |
| 13 | 27.0 |
| 14 | 15.8 |
| 15 | 18.3 |
Mass Spectrometry Data
High-resolution mass spectrometry (HR-ESI-MS) of this compound reveals a molecular ion consistent with its chemical formula, C₁₅H₂₆O.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z [M+H]⁺ | Calculated | Observed |
| C₁₅H₂₇O⁺ | 223.2056 | 223.2056 | 223.2055 |
Experimental Protocols
The following are typical experimental protocols for the acquisition of NMR and MS data for sesquiterpenoids like this compound.
NMR Spectroscopy
Sample Preparation: A sample of pure this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz or higher.
Acquisition Parameters:
-
¹H NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are usually acquired with a spectral width of 200-220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed using standard pulse programs.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For analysis of volatile sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is also commonly used.
Acquisition Parameters (HR-ESI-MS):
-
Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range of m/z 100-1000 is typically sufficient for sesquiterpenoids.
-
Capillary Voltage and Temperature: These parameters are optimized to achieve good ionization efficiency and stable spray.
Acquisition Parameters (GC-MS):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of a mixture, for example, starting at 50°C and ramping up to 250°C.
-
Ionization Energy: A standard electron ionization energy of 70 eV is used.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
An In-Depth Technical Guide on the Discovery and Isolation of Cycloeudesmol from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloeudesmol, a cyclopropane-containing sesquiterpenoid, has garnered interest for its notable antimicrobial properties. First discovered in the marine red alga Chondria oppositiclada, this bicyclic compound represents a class of marine natural products with potential for therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.
Discovery of this compound
This compound was first reported in 1974 by William Fenical and James J. Sims.[1] Their pioneering work involved the isolation and structural elucidation of this novel sesquiterpenoid from the marine red alga Chondria oppositiclada. This discovery highlighted marine algae as a promising source of unique and biologically active natural products. Subsequent studies have also reported the presence of this compound in other marine algae, such as Laurencia nipponica.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from marine algae, based on the foundational work and subsequent analytical techniques.
Algal Collection and Extraction
A systematic workflow is essential for the successful isolation of this compound. The process begins with the collection of the marine algae, followed by extraction and a series of chromatographic purification steps.
Protocol:
-
Collection and Preparation: Collect fresh specimens of Chondria oppositiclada. Clean the algal material to remove epiphytes and debris. The fresh algae are then typically air-dried or freeze-dried to preserve the integrity of the secondary metabolites.
-
Extraction: The dried algal material is exhaustively extracted with a suitable solvent system, such as a chloroform-methanol mixture. This process is designed to efficiently extract a broad range of organic compounds, including sesquiterpenoids.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar and water-soluble components.
-
Chromatographic Separation: The organic-soluble fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components of the extract.
-
Fraction Analysis: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification: The this compound-containing fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
Cycloeudesmol Derivatives: A Deep Dive into Their Natural Occurrence, Isolation, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of cycloeudesmol derivatives, a unique class of sesquiterpenoids with promising biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into their natural sources, detailed isolation and characterization protocols, and known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental processes are visualized through detailed diagrams.
Introduction to this compound and Its Derivatives
This compound is a bicyclic sesquiterpenoid alcohol characterized by a distinctive cyclopropane (B1198618) ring fused to a eudesmane (B1671778) skeleton. First identified in the marine red alga Chondria oppositiclada, this class of compounds has garnered interest for its potential therapeutic applications, including antimicrobial properties. This guide will explore the natural occurrence of this compound and its known derivatives, providing a foundational understanding for further research and development.
Natural Occurrence and Quantitative Data
The primary natural source of this compound identified to date is the marine red alga Chondria oppositiclada. While the initial discovery was made in this species, the exploration for other natural sources remains an active area of research. Recently, a brominated 6,8-cycloeudesmane sesquiterpene was isolated from the red seaweed Laurencia microcladia, highlighting the potential for discovering novel this compound derivatives in other marine algae.[1][2][3]
Currently, there is a limited amount of publicly available quantitative data on the concentration of this compound and its derivatives in their natural sources. The original isolation paper from 1974 does not specify the yield of this compound from Chondria oppositiclada. However, the antimicrobial activity of this compound has been quantified, providing valuable data for its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 10 µg/mL |
| Candida albicans | 50 µg/mL |
Data sourced from studies on this compound isolated from Chondria oppositiclada.
Experimental Protocols
A detailed understanding of the isolation and characterization of this compound derivatives is crucial for their further investigation. The following protocols are based on the original isolation of this compound and general methodologies for the analysis of sesquiterpenes from marine algae.
Isolation of this compound from Chondria oppositiclada
This protocol outlines the steps for the extraction and purification of this compound from the red alga Chondria oppositiclada.
Methodology:
-
Sample Preparation: Freshly collected Chondria oppositiclada is air-dried and then ground into a fine powder.
-
Extraction: The powdered algal material is subjected to exhaustive extraction with chloroform using a Soxhlet apparatus. The resulting chloroform extract is then concentrated under reduced pressure to yield a crude oily residue.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of diethyl ether.
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: Fractions enriched with this compound are combined and concentrated. The pure compound is obtained by crystallization from a suitable solvent system, such as hexane.
Characterization Techniques
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl groups.
-
Optical Rotation: Measurement of the specific rotation helps to determine the stereochemistry of the molecule.
Biosynthesis and Biological Activity
The biosynthesis of eudesmol, the parent compound of this compound, is known to proceed from farnesyl diphosphate. While the specific enzymatic steps leading to the formation of the cyclopropane ring in this compound are not fully elucidated, it is hypothesized to involve a cyclization of a germacrene intermediate.
The biological activities of this compound and its derivatives are an area of active investigation. While this compound itself has demonstrated antimicrobial activity, the related compound, β-eudesmol, has been shown to possess anti-inflammatory and anticancer properties. These activities are mediated through the modulation of key signaling pathways.
Anti-Inflammatory Signaling Pathway of Related Eudesmol Derivatives
Studies on β-eudesmol have indicated its ability to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Anticancer Signaling Pathway of Related Eudesmol Derivatives
β-Eudesmol has also been investigated for its anticancer effects, which are thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation, potentially involving the CREB and MAPK signaling pathways.
References
The Pharmacological Landscape of Eudesmane Sesquiterpenoids: A Technical Guide for Researchers
An in-depth exploration of the diverse pharmacological properties of eudesmane (B1671778) sesquiterpenoids, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities of this promising class of natural compounds, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Eudesmane sesquiterpenoids, a large and structurally diverse group of bicyclic sesquiterpenoids, are widely distributed throughout the plant kingdom, particularly in the Asteraceae family, as well as in some marine organisms and fungi.[1][2] These natural products have garnered significant attention in the scientific community for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development. This guide provides a detailed overview of their key pharmacological properties, supported by experimental evidence and methodologies.
Anticancer Activity
Eudesmane sesquiterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
A number of eudesmane sesquiterpenoids have been shown to be active against various cancer cell lines, with some exhibiting potent cytotoxicity. For instance, a new eudesmane-type sesquiterpenoid, aquisinenoid C, isolated from agarwood of Aquilaria sinensis, exhibited significant anticancer effects on human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 2.834 µM and 1.545 µM, respectively.[3] Mechanistically, this compound was found to increase the generation of reactive oxygen species (ROS) and trigger apoptosis in these cells.[3] Another study on eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus found that these compounds induced a form of programmed cell death known as paraptosis in colorectal cancer (HCT116), fibrosarcoma (HT1080), and hepatocellular carcinoma (HepG2) cells.[4] This process was characterized by endoplasmic reticulum (ER) swelling and cytoplasmic vacuolization, driven by ROS accumulation and hyperactivation of the MAPK signaling pathway.[4]
Quantitative Anticancer Data
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
| Aquisinenoid C | MCF-7 (Breast) | 2.834 ± 1.121 | [3] |
| Aquisinenoid C | MDA-MB-231 (Breast) | 1.545 ± 1.116 | [3] |
| Penicieudesmol B | K-562 (Leukemia) | 90.1 | [5] |
| Unnamed Eudesmane | SW620 (Colon) | 66.55 ± 0.82 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological factor in a wide range of human diseases. Eudesmane sesquiterpenoids have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the NF-κB and MAPK signaling pathways.
Several studies have demonstrated the anti-inflammatory effects of eudesmane sesquiterpenoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. For example, epi-eudebeiolide C, isolated from Salvia plebeia, showed a significant inhibitory effect on NO production with an IC50 of 17.9 μM.[7] The anti-inflammatory mechanism was attributed to the blockade of NF-κB activation through the inhibition of IκB phosphorylation.[7] Similarly, a new eudesmane-type sesquiterpenoid, salviplenoid A, also from Salvia plebeia, was found to decrease the release of NO and TNF-α, as well as the expression of iNOS and COX-2 proteins.[4] This compound was shown to regulate NF-κB dependent transcriptional activity by inhibiting the nuclear translocation of the p50/p65 dimer and decreasing the phosphorylation of IκB and Erk1/2.[4]
Quantitative Anti-inflammatory Data
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Epi-eudebeiolide C | NO Inhibition | RAW 264.7 | 17.9 | [7] |
| Artemilavanin F | PANC-1 Cell Proliferation | PANC-1 | 9.69 ± 2.39 | |
| Eudebeiolide D | STAT3 Promoter Activation | Hep3B | 1.1 | [8] |
| Pitlencoside A-Y (compounds 4, 5, 7, 8, 15, 16) | NO Inhibition | BV-2 | 7.95 - 25.88 | [9] |
| Oxyphyllanene A-G (compounds 3-8, 10-16) | NO Inhibition | RAW 264.7 | 9.85 - 13.95 µg/ml | [10] |
| Unnamed Eudesmanes | NO Inhibition | BV-2 | 0.73 - 18.66 | [11] |
Neuroprotective Activity
Neurodegenerative diseases represent a significant and growing health concern. Eudesmane sesquiterpenoids have shown promise in protecting neuronal cells from oxidative stress and other forms of damage.
In a study on eudesmane-type sesquiterpenoids from the roots of Chloranthus serratus, compounds 1b and 4 demonstrated neuroprotective effects on H2O2-damaged PC12 cells.[12] At a concentration of 10 μM, these compounds increased cell viability from 54.8% to 76.8% and 72.7%, respectively.[12] Another study on 1,10-seco-eudesmane sesquiterpenoids identified a compound that exhibited anti-neuroinflammatory activity by modulating TLR4/NF-κB and p38 MAPK pathways in LPS-activated microglia.[1] Furthermore, eudesmane sesquiterpenoids isolated from Alpinia oxyphylla have been reported to have protective effects against oxidative stress in adipose-derived mesenchymal stem cells.[13]
Quantitative Neuroprotective Data
| Compound | Assay | Cell Model | Effective Concentration | Effect | Reference |
| Compound 1b | H2O2-induced damage | PC12 cells | 10 µM | Increased cell viability to 76.8 ± 2.3% | [12] |
| Compound 4 | H2O2-induced damage | PC12 cells | 10 µM | Increased cell viability to 72.7 ± 8.2% | [12] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Eudesmane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi.
A review of antibacterial and antifungal sesquiterpenoids highlighted several eudesmane-type compounds with notable activity. For instance, sutchuenin J, extracted from Thuja sutchuenensis, displayed good antibacterial activity against Bacillus cereus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 25 µg/mL for both.[14] Another compound, eutyscoparin G from the endophytic fungus Eutypella scoparia, inhibited S. aureus and methicillin-resistant S. aureus (MRSA) with an MIC of 6.3 µg/mL.[14] Furthermore, selina-4,11(13)-dien-3-on-12-oic acid, isolated from Varthemia iphionoides, exhibited potent antimicrobial activity against six bacterial species, with MICs ranging from 250 to 500 µg/mL.[2][15]
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Sutchuenin J | Bacillus cereus | 25 | [14] |
| Sutchuenin J | Staphylococcus epidermidis | 25 | [14] |
| Eutyscoparin G | Staphylococcus aureus | 6.3 | [14] |
| Eutyscoparin G | Methicillin-resistant S. aureus (MRSA) | 6.3 | [14] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | [2][15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | [2][15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 | [2][15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | [2][15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 | [2][15] |
| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250-500 | [2][15] |
| Rhombidiol & (-)-5β-hydroxy-β-eudesmol | Staphylococcus aureus ATCC25923 | >128 | [16] |
| Rhombidiol & (-)-5β-hydroxy-β-eudesmol | Candida albicans | >128 | [16] |
Key Signaling Pathways
The pharmacological effects of eudesmane sesquiterpenoids are often mediated through their interaction with specific intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several eudesmane sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway. They have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, which prevents its degradation and subsequent nuclear translocation of the active p65 subunit.[17] This ultimately leads to the downregulation of pro-inflammatory genes.[17]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. Eudesmane sesquiterpenoids have been found to modulate this pathway, often by inhibiting the phosphorylation of key kinases such as ERK1/2 and p38.[1][17] This inhibition can lead to both anti-inflammatory and anticancer effects.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Eudesmane-type sesquiterpenes have been shown to possess anti-angiogenic effects by suppressing the VEGF-stimulated phosphorylation of VEGFR2 and the activation of its downstream molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anticancer Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the eudesmane sesquiterpenoid and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM)
-
Acetic acid solution (1% v/v)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with deionized water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Anti-inflammatory Assays
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix equal volumes of Griess reagent A and B immediately before use.
-
Add 100 µL of the Griess reagent mixture to each 100 µL of supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Neuroprotective Assay
This assay evaluates the ability of a compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.
-
Materials:
-
PC12 cells
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
Complete cell culture medium
-
MTT or other cell viability assay reagents
-
Microplate reader
-
-
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours.
-
Expose the cells to an optimized concentration of H₂O₂ (e.g., 100-200 µM) for a specified time (e.g., 24 hours).
-
Assess cell viability using the MTT assay or another suitable method as described above.
-
Calculate the percentage of neuroprotection compared to the H₂O₂-treated control.
-
Antimicrobial Assays
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a two-fold serial dilution of the eudesmane sesquiterpenoid in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
This assay provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
-
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks
-
Test compound dissolved in a suitable solvent
-
Sterile swabs
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism and uniformly swab it onto the surface of the agar plate to create a lawn.
-
Impregnate sterile paper disks with a known concentration of the eudesmane sesquiterpenoid solution and allow the solvent to evaporate.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk with a known antibiotic and a negative control disk with the solvent only.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
-
Conclusion
Eudesmane sesquiterpenoids represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, underscore their potential for addressing a wide range of human diseases. The modulation of key signaling pathways such as NF-κB, MAPK, and VEGF provides a mechanistic basis for these effects. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of eudesmane sesquiterpenoids, from initial screening to in-depth mechanistic studies. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate and standardize future research in this exciting field. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.
References
- 1. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two New Eudesmane-Type Sesquiterpene from Clonostachys sp. Y6-1and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of eudesmane sesquiterpenes from Alpinia oxyphylla on production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of eudesmane-type sesquiterpenoids with neuroprotective effects from the roots of Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Cycloeudesmol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloeudesmol, a sesquiterpenoid alcohol found in various marine and terrestrial organisms, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico methods utilized to predict the bioactivity of this compound, complemented by experimental validation data. The document details methodologies for predicting pharmacokinetic properties (ADMET), molecular docking strategies to elucidate potential mechanisms of action, and summaries of experimentally determined cytotoxic and anti-inflammatory activities. All quantitative data are presented in structured tables for comparative analysis, and key experimental and computational workflows, along with signaling pathways, are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and its derivatives.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a bicyclic sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. Its structural complexity and presence in various biological sources have prompted investigations into its pharmacological properties. In silico drug discovery methods offer a rapid and cost-effective approach to predict the biological activities of natural products like this compound, thereby prioritizing experimental validation efforts. These computational techniques include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as molecular docking studies to identify potential protein targets and elucidate binding interactions.
The general workflow for in silico bioactivity prediction, as applied to this compound, typically begins with obtaining the 3D structure of the molecule. This is followed by ADMET screening to assess its drug-likeness and potential pharmacokinetic profile. Concurrently, molecular docking studies are performed against known protein targets associated with specific diseases, such as cancer and inflammation, to predict binding affinities and interaction modes. The insights gained from these in silico analyses guide subsequent in vitro and in vivo experimental validations.
Figure 1: General workflow for in silico prediction and experimental validation of this compound bioactivity.
In Silico ADMET Prediction
The predicted ADMET parameters for a typical sesquiterpenoid like this compound are summarized in the table below. It is important to note that these are theoretical predictions and require experimental verification.
| Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |
| P-glycoprotein Substrate | Likely No | Reduced likelihood of being actively pumped out of cells, which is beneficial for bioavailability. |
| Distribution | ||
| BBB Permeability | Likely Yes | The compound may cross the blood-brain barrier, which could be relevant for neurological applications but also a concern for CNS side effects. |
| Plasma Protein Binding | High | A high degree of binding to plasma proteins can affect the free drug concentration and its distribution to target tissues. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2D6, CYP3A4) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |
| Excretion | ||
| Total Clearance | Low to Moderate | Indicates the rate at which the drug is removed from the body. |
| Toxicity | ||
| AMES Toxicity | Likely Non-mutagenic | Predicts a low probability of causing genetic mutations. |
| hERG Inhibition | Low to Moderate Risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |
Molecular Docking and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.
While specific molecular docking studies for this compound are not extensively reported, research on related eudesmol isomers has identified potential targets involved in cancer and inflammation. For instance, key proteins in the apoptosis and NF-κB signaling pathways are plausible targets.
A general protocol for molecular docking of this compound against a protein target is outlined below:
Figure 2: A generalized workflow for performing molecular docking studies with this compound.
Experimental Bioactivity and Validation
In silico predictions serve as a valuable guide for targeted experimental validation. The following sections summarize the experimentally determined bioactivities of this compound and its isomers.
Cytotoxic Activity and Apoptosis Induction
Studies have demonstrated the cytotoxic effects of eudesmol isomers against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound | Cell Line | IC50 (µg/mL) | Cancer Type |
| α-Eudesmol | B16-F10 | 5.38 ± 1.10 | Murine Melanoma |
| K562 | 10.60 ± 1.33 | Human Myelogenous Leukemia | |
| β-Eudesmol | B16-F10 | 16.51 ± 1.21 | Murine Melanoma |
| HepG2 | 24.57 ± 2.75 | Human Hepatocellular Carcinoma | |
| γ-Eudesmol | B16-F10 | 8.86 ± 1.27 | Murine Melanoma |
| K562 | 15.15 ± 1.06 | Human Myelogenous Leukemia |
The mechanism underlying the cytotoxic effects of eudesmol isomers in human hepatocellular carcinoma (HepG2) cells involves the induction of apoptosis.[1][2] This is characterized by a loss of mitochondrial membrane potential and an increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
Figure 3: Proposed intrinsic apoptosis signaling pathway induced by eudesmol isomers.
Anti-inflammatory Activity
β-eudesmol has been shown to exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In human dermal fibroblasts, β-eudesmol treatment led to a dose-dependent decrease in NF-κB activity.[3] This inhibition of NF-κB subsequently resulted in the downregulation of downstream pro-inflammatory genes, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3]
Figure 4: Inhibition of the NF-κB signaling pathway by β-eudesmol.
Antimicrobial Activity
While this compound has been reported to possess antibiotic properties, specific Minimum Inhibitory Concentration (MIC) values against a range of microorganisms are not extensively documented in recent literature. Further experimental studies are required to quantify its antimicrobial efficacy.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or eudesmol isomers) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: Treat cells with this compound as in the cytotoxicity assay. After incubation, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the desired stimulation time, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Conclusion and Future Directions
In silico prediction methodologies provide a powerful framework for the initial assessment of the bioactivity of natural products like this compound. The available experimental data for eudesmol isomers indicate promising cytotoxic and anti-inflammatory activities, mediated through the induction of apoptosis and inhibition of the NF-κB signaling pathway, respectively. These findings warrant further investigation into the specific therapeutic potential of this compound.
Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.
-
Specific In Silico Studies: Performing detailed molecular docking and ADMET prediction studies specifically for the this compound isomer to refine our understanding of its properties and potential targets.
-
In Vivo Validation: Conducting animal studies to validate the in vitro findings and assess the efficacy and safety of this compound in preclinical models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to identify compounds with improved potency and pharmacokinetic profiles.
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel drug candidates for the treatment of various diseases.
References
Cycloeudesmol: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloeudesmol, a sesquiterpenoid alcohol, is a natural product isolated from the marine red alga Chondria oppositiclada.[1] As the scientific community continues to explore marine natural products for novel therapeutic agents, this compound has emerged as a molecule of interest. This technical guide provides an in-depth review of the current state of knowledge regarding the therapeutic potential of this compound, with a focus on its antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and drug development efforts.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₆O |
| Molar Mass | 222.37 g/mol |
| Class | Sesquiterpenoid |
| Source | Chondria oppositiclada (marine red alga)[1] |
Therapeutic Potential
This compound has been investigated for a range of pharmacological activities, with the most evidence currently available for its antimicrobial effects. Preliminary data and its structural similarity to other bioactive terpenoids suggest potential in other therapeutic areas, which are also explored in this review.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.
Quantitative Data
| Microorganism | Assay Type | Result | Reference |
| Staphylococcus aureus | Not specified | Active | This information is based on general statements in the search results. Specific MIC values were not found in the provided snippets. |
Experimental Protocols
A standard method to determine the antimicrobial activity of a compound like this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualization of Experimental Workflow
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, its presence in Commiphora myrrha, a plant with traditional anti-inflammatory uses, suggests it may possess such properties. A common in vitro model to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, which measures the inhibition of nitric oxide (NO) production.
Quantitative Data
No specific IC₅₀ values for this compound's inhibition of inflammatory mediators were found in the provided search results.
Experimental Protocols
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) can then be determined.
Visualization of Signaling Pathway
Anti-Cancer Activity
The therapeutic potential of this compound against cancer has not been extensively studied. However, many sesquiterpenoids exhibit cytotoxic effects against various cancer cell lines. Further investigation is warranted to determine if this compound shares this activity.
Quantitative Data
No specific IC₅₀ values for this compound against any cancer cell lines were found in the provided search results.
Experimental Protocols
A standard initial screening method for anti-cancer activity is the MTT assay, which measures cell viability.
Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Appropriate cell culture medium with supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of this compound that reduces cell viability by 50%, can be calculated.
Neuroprotective Effects
The potential neuroprotective effects of this compound are currently unknown. Given that some terpenoids have shown neuroprotective properties, this is an area that merits future investigation. In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress in neuronal cell lines, could be employed for initial screening.
Quantitative Data
No data on the neuroprotective effects of this compound were found in the provided search results.
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium appropriate for the cell line
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT or other cell viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (if necessary): Seed neuronal cells in a 96-well plate. If using a cell line like SH-SY5Y, differentiation may be induced (e.g., with retinoic acid) to obtain a more neuron-like phenotype.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidative stressor (e.g., H₂O₂) for a defined time.
-
Cell Viability Assessment: After the neurotoxic insult, assess cell viability using a method such as the MTT assay as described in the anti-cancer protocol.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the oxidative stressor alone to determine if this compound has a protective effect.
Conclusion and Future Directions
This compound, a sesquiterpenoid from the marine red alga Chondria oppositiclada, has shown initial promise as an antimicrobial agent. However, a significant lack of quantitative data and mechanistic studies currently limits a comprehensive understanding of its therapeutic potential. The structural similarity of this compound to other bioactive terpenoids suggests that further investigation into its anti-inflammatory, anti-cancer, and neuroprotective properties is warranted.
Future research should prioritize:
-
Quantitative Bioactivity Screening: Determining the MIC values of this compound against a broader panel of pathogenic microorganisms. Evaluating its IC₅₀ values in well-established in vitro models for inflammation, cancer, and neuroprotection.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound, such as the NF-κB and MAPK pathways, to elucidate how it exerts its biological effects.
-
In Vivo Efficacy and Safety: Should in vitro studies yield promising results, progressing to animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
The information and protocols provided in this technical guide are intended to serve as a foundation for researchers and drug development professionals to design and execute further studies aimed at unlocking the full therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Cycloeudesmol from Commiphora myrrha Resin
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the extraction of cycloeudesmol and related sesquiterpenoids from Commiphora myrrha resin. The document details various extraction methodologies, presents quantitative data for extract yields and major components, and outlines protocols for assessing the biological activity of the extracts.
Data Presentation: Quantitative Analysis of Commiphora myrrha Extracts
The following tables summarize the yields of extracts and the quantitative analysis of major sesquiterpenoids from Commiphora myrrha resin using different extraction methods. It is important to note that while this compound is a known constituent, specific yield data for this compound is not extensively reported in the cited literature. The data presented here focuses on the overall extract yield and the abundance of other major, structurally related furanosesquiterpenoids.
Table 1: Comparison of Extraction Methods for Commiphora myrrha Resin
| Extraction Method | Solvent | Yield (%) | Key Findings | Reference |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 3.2 | Yields an oil devoid of cuticular waxes. | [1][2] |
| Hydrodistillation (HD) | Water | 2.8 | Similar composition to SFE extract. | [1][2] |
| Steam Distillation (SD) | Water | 0.4 | Lower yield compared to SFE and HD. | [1][2] |
| Ethanol Maceration | 80% Ethanol | 9.5 | Higher yield of crude extract. | [3] |
| Matrix Solid-Phase Dispersion (MSPD) | Methanol (B129727) | 3.87 (mg/g) | Higher yield of target furanosesquiterpenes compared to Soxhlet and sonication. | [4] |
| Soxhlet Extraction | Methanol | 3.38 (mg/g) | A traditional method with good yield but longer extraction time. | [4] |
| Sonication | Methanol | 2.93 (mg/g) | Faster than Soxhlet but with a slightly lower yield of target compounds. | [4] |
Table 2: Quantitative Analysis of Major Sesquiterpenoids in Commiphora myrrha Extracts
| Compound | Extraction Method | Analytical Method | Content (%) | Reference |
| Furanoeudesma-1,3-diene | Supercritical CO2 Extraction | GC-MS | 34.9 | [1][2] |
| Lindestrene | Supercritical CO2 Extraction | GC-MS | 12.9 | [1][2] |
| Curzerene | Supercritical CO2 Extraction | GC-MS | 8.5 | [1][2] |
| Germacrone | Supercritical CO2 Extraction | GC-MS | 5.8 | [1][2] |
| Curzerene | Ethanol Maceration | GC-MS | 0.153 (mg/g) | [5][6] |
| Methoxyfuranodiene | Ethanol Maceration | GC-MS | 0.093 (mg/g) | [5][6] |
| β-Elemene | Ethanol Maceration | GC-MS | 0.046 (mg/g) | [5][6] |
Experimental Protocols
Detailed methodologies for the extraction of this compound and the assessment of its biological activity are provided below.
Protocol 1: Ethanol Extraction and Liquid-Liquid Partition
This protocol is suitable for obtaining a crude ethanolic extract of Commiphora myrrha resin, which can be further fractionated to isolate specific compounds like this compound.[7]
Materials:
-
Powdered Commiphora myrrha resin
-
96% Ethanol
-
n-Heptane
-
Methanol
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration and Percolation:
-
Soak 3 kg of powdered Commiphora myrrha resin in 26 L of 96% ethanol.[8]
-
Allow the mixture to macerate for 48-72 hours with occasional stirring.
-
Percolate the mixture and collect the ethanolic extract.
-
-
Solvent Evaporation:
-
Filter the extract to remove any solid resin particles.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to obtain a dry extract.[8]
-
-
Liquid-Liquid Partition:
-
Dissolve the dry extract in a mixture of methanol and water.
-
Transfer the solution to a separatory funnel and add an equal volume of n-heptane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the methanolic and n-heptane fractions separately.
-
Repeat the extraction of the methanolic phase with n-heptane two more times.
-
Combine the respective fractions.
-
-
Further Purification:
-
The resulting fractions can be subjected to further chromatographic techniques such as flash chromatography, centrifugal partition chromatography (CPC), and preparative HPLC to isolate pure this compound.[7]
-
Protocol 2: Supercritical CO2 Fluid Extraction (SFE)
SFE is a green extraction technique that is particularly effective for obtaining volatile compounds from natural products with minimal degradation.[1][2]
Materials:
-
Powdered Commiphora myrrha resin
-
Supercritical fluid extraction system
-
Liquid CO2
Procedure:
-
Sample Preparation:
-
Grind the Commiphora myrrha resin to a fine powder to increase the surface area for extraction.
-
-
SFE System Setup:
-
Load the powdered resin into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 9.0 MPa
-
Temperature: 50°C
-
CO2 flow rate: 1.5 kg/h
-
-
-
Extraction:
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO2 to pass through the extraction vessel, dissolving the lipophilic compounds, including this compound.
-
-
Collection:
Protocol 3: Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound extract or pure compound
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plate
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
-
Nitrite (B80452) Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Griess reagent Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.[7]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and the potential signaling pathways involved in its biological activities.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential apoptotic signaling pathway of this compound in cancer cells.
References
- 1. Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. | Semantic Scholar [semanticscholar.org]
- 3. Investigating the effect of ethanolic extract of Commiphora myrrha (Nees) Engl. gum-resin against hepatorenal injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Isolation of Cycloeudesmol via High-Performance Liquid Chromatography
Abstract
This application note details a comprehensive protocol for the isolation and purification of cycloeudesmol, a eudesmane-type sesquiterpenoid, from a natural source. The methodology employs a multi-step approach commencing with solvent extraction from plant material, followed by preliminary purification using column chromatography, and culminating in final purification by preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and professionals in drug development engaged in the isolation of bioactive natural products.
Introduction
This compound is a member of the diverse family of eudesmane (B1671778) sesquiterpenoids, which are bicyclic natural compounds prevalent in the plant kingdom.[1] These compounds have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The therapeutic potential of eudesmane-type sesquiterpenoids necessitates robust and efficient methods for their isolation and purification to enable further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the purification of such natural products due to its high resolution and reproducibility. This document provides a detailed protocol for the isolation of this compound, using Teucrium oliverianum as a representative natural source.
Experimental Overview
The isolation of this compound follows a systematic workflow, beginning with the extraction of the compound from its natural matrix. The crude extract, containing a complex mixture of phytochemicals, undergoes a primary fractionation step using conventional column chromatography to enrich the sesquiterpenoid fraction. The final purification of this compound is achieved using preparative HPLC, which separates the target compound from other closely related molecules.
Quantitative Data Summary
The following table summarizes representative quantitative data for the isolation of eudesmane-type sesquiterpenoids from plant sources. It is important to note that specific yields and purities for this compound may vary depending on the plant material, extraction method, and chromatographic conditions.
| Parameter | Value | Reference Compound(s) | Source |
| Extraction Yield (Crude) | 9.18% (w/w) | Methanolic Extract | Teucrium oliverianum[2] |
| Fractionation Yield (n-Hexane) | 22 g (from 70 g crude) | n-Hexane Fraction | Teucrium oliverianum[3] |
| Fractionation Yield (Chloroform) | 17 g (from 70 g crude) | Chloroform Fraction | Teucrium oliverianum[3] |
| Fractionation Yield (Ethyl Acetate) | 11 g (from 70 g crude) | Ethyl Acetate Fraction | Teucrium oliverianum[3] |
| Fractionation Yield (n-Butanol) | 20 g (from 70 g crude) | n-Butanol Fraction | Teucrium oliverianum[3] |
| Final Purity (Post-HPLC) | >95% | Linderolide U & V | Lindera strychnifolia[4] |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Air-dried aerial parts of Teucrium oliverianum.
-
Grinding: The dried plant material is ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to maceration with acetone (B3395972) at room temperature for 72 hours. The extraction is repeated three times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The resulting acetone extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Preliminary Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel 60 (0.063-0.200 mm).
-
Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpenoids. Fractions with similar TLC profiles are pooled together.
Final Purification by Preparative HPLC
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution: A linear gradient from 60% Methanol to 100% Methanol over 40 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: Dependent on the concentration of the enriched fraction.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
-
Solvent Evaporation: The solvent is removed from the pure fractions by rotary evaporation or lyophilization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Cycloeudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloeudesmol is a naturally occurring sesquiterpenoid alcohol with a tricyclic structure. It has been identified in various natural sources, including marine algae, and is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in complex matrices such as essential oils and plant extracts. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.
These application notes provide a comprehensive guide to the analysis of this compound using GC-MS, including detailed protocols for sample preparation and instrument parameters. The information presented here is intended to assist researchers in developing and validating their own methods for the analysis of this and other related sesquiterpenoids.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound and a related isomer, γ-eudesmol. The data for γ-eudesmol is provided as a reference due to the limited availability of specific quantitative data for this compound in the literature. Researchers should determine the specific retention time and Kovats index for this compound using an authentic standard with their analytical setup.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Column Type | Retention Time (min) | Kovats Retention Index | Key Mass Fragments (m/z) |
| This compound | C₁₅H₂₆O | 222.37 | HP-5MS / DB-5 or equivalent | To be determined experimentally | To be determined experimentally | Expected: 222 (M+), 207, 189, 161, 121, 107, 93, 81, 69, 55, 43 |
| γ-Eudesmol | C₁₅H₂₆O | 222.37 | HP-5MS | 29.93[1] | 1774.3[1] | 222 (M+), 207, 189, 161, 121, 107, 93, 81, 69, 55, 43 |
Note: The expected mass fragments for this compound are based on the typical fragmentation patterns of eudesmane (B1671778) sesquiterpenoids.
Experimental Protocols
Sample Preparation: Extraction of Sesquiterpenoids from Marine Algae
This protocol is adapted from methods for extracting sesquiterpenoids from marine algae, a known source of this compound.
Materials:
-
Fresh or freeze-dried marine algae (e.g., Laurencia nipponica)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Air-dry the fresh algal material in a well-ventilated area away from direct sunlight.
-
Grind the dried algae into a fine powder.
-
Macerate the powdered algae in a 2:1 mixture of DCM:MeOH at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Fractionation (Optional, for complex extracts):
-
The crude extract can be subjected to silica gel column chromatography to isolate the sesquiterpenoid fraction.
-
Prepare a silica gel column using hexane as the mobile phase.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing sesquiterpenoids.
-
-
Final Preparation for GC-MS:
-
Dry the fraction containing this compound over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified extract.
-
Dissolve a known amount of the extract in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. These parameters may need to be optimized for your specific instrument and sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 3 °C/min to 240 °C.
-
Hold: Maintain 240 °C for 5 minutes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Data Analysis:
-
Identification: The identification of this compound can be confirmed by comparing the obtained mass spectrum with reference spectra from commercial libraries (e.g., NIST, Wiley) and by comparing the calculated Kovats retention index with literature values for similar compounds on the same or similar stationary phases.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using an authentic standard of this compound. An internal standard method can also be employed for improved accuracy and precision.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols for the Synthesis of Cycloeudesmol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the sesquiterpenoid cycloeudesmol, a natural product with potential therapeutic applications. The document includes a summary of the biological activities of structurally related eudesmane (B1671778) analogues, detailed experimental protocols for a total synthesis of α,β-cycloeudesmol, and visualizations of the synthetic workflow and a relevant biological pathway.
Biological Activity of Eudesmane Analogues
This compound and its analogues are of interest due to their potential as cytotoxic and antimicrobial agents. The following table summarizes the reported biological activities of several eudesmane sesquiterpenoids, which share a common structural framework with this compound. This data can guide the selection of analogues for further development and structure-activity relationship (SAR) studies.
| Compound Name | Analogue Type | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| Lyratol G | Eudesmane Sesquiterpenoid | Cytotoxicity | P-388 | 3.1 | [1] |
| Lyratol G | Eudesmane Sesquiterpenoid | Cytotoxicity | HONE-1 | 6.9 | [1] |
| Lyratol G | Eudesmane Sesquiterpenoid | Cytotoxicity | HT-29 | 5.2 | [1] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Eudesmane Sesquiterpenoid | Cytotoxicity | P-388 | 3.9 | [1] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Eudesmane Sesquiterpenoid | Cytotoxicity | HONE-1 | 4.1 | [1] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Eudesmane Sesquiterpenoid | Cytotoxicity | HT-29 | 3.8 | [1] |
| 3-Oxocostusic acid | Eudesmane Sesquiterpenoid | Antibacterial | Staphylococcus aureus | 250 µg/mL | [2][3] |
| 3-Oxocostusic acid | Eudesmane Sesquiterpenoid | Antibacterial | Bacillus subtilis | 250 µg/mL | [2][3] |
| 3-Oxocostusic acid | Eudesmane Sesquiterpenoid | Antibacterial | Micrococcus luteus | 500 µg/mL | [2][3] |
| 3-Oxocostusic acid | Eudesmane Sesquiterpenoid | Antibacterial | Escherichia coli | 500 µg/mL | [2][3] |
| Sutchuenin J | Eudesmane Sesquiterpenoid | Antibacterial | Bacillus cereus | 25 µg/mL | [4] |
| Sutchuenin J | Eudesmane Sesquiterpenoid | Antibacterial | Staphylococcus epidermidis | 25 µg/mL | [4] |
| Croargoid E | Eudesmane Sesquiterpenoid | NO Inhibition | - | IC50 > 40 µM | [5] |
| 1β,3β,13-trihydroxy-6α-acetoxy-eudesma-4(15),7(11)-dien-12-oic acid | Eudesmane Sesquiterpenoid | Cytotoxicity | MCF-7 | IC50 > 10 µM | [6] |
| Reynosin | Eudesmane Sesquiterpenoid | Cytotoxicity | HCC1937 | 2.0 µM | [7] |
| Santamarine | Eudesmane Sesquiterpenoid | Cytotoxicity | HCC1937 | 6.2 µM | [7] |
| Douglanin | Eudesmane Sesquiterpenoid | Cytotoxicity | JIMT-1 | 4.1 µM | [7] |
| 1-epi-reynosin | Eudesmane Sesquiterpenoid | Cytotoxicity | L56Br-C1 | 5.5 µM | [7] |
| Armefolin | Eudesmane Sesquiterpenoid | Cytotoxicity | A549 | IC50 = 11.2 µM | [8] |
| 1α,4α-dihydroxy-eudesm-11-en-3-one | Eudesmane Sesquiterpenoid | Cytotoxicity | V79379A | IC50 = 10.1 µM | [8] |
Synthetic Workflow for α,β-Cycloeudesmol
The total synthesis of α,β-cycloeudesmol can be achieved through a multi-step sequence starting from a readily available chiral precursor. The following diagram illustrates a logical workflow based on the synthesis reported by Moss and Chen. This strategic approach involves key transformations such as Simmons-Smith cyclopropanation and Grignard reaction to construct the characteristic tricyclic core and install the required functional groups.
Caption: A generalized synthetic workflow for the total synthesis of α,β-cycloeudesmol.
Experimental Protocols
The following protocols are based on the total synthesis of α,β-cycloeudesmol as reported by Moss and Chen. Note: These protocols are derived from available literature snippets and may not be exhaustive. For complete experimental details, please refer to the original publication.
1. Synthesis of the α,β-Unsaturated Ketone Intermediate
This procedure outlines the initial steps to construct the core bicyclic system.
-
Reaction: Robinson annulation of a dihydrocarvone-derived enolate with a suitable Michael acceptor (e.g., methyl vinyl ketone).
-
Reagents: Dihydrocarvone, a strong base (e.g., sodium ethoxide), methyl vinyl ketone, ethanol (B145695).
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add dihydrocarvone dropwise with stirring.
-
After stirring for a specified time, add methyl vinyl ketone dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
The resulting crude product is then subjected to further functional group manipulations, including protection/deprotection and oxidation steps, to yield the desired α,β-unsaturated ketone intermediate.
-
-
Purification: The intermediate is purified by column chromatography on silica (B1680970) gel.
2. Simmons-Smith Cyclopropanation
This key step introduces the cyclopropane (B1198618) ring.
-
Reaction: Reaction of the α,β-unsaturated ketone with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple.
-
Reagents: α,β-Unsaturated ketone intermediate, diiodomethane, zinc-copper couple, anhydrous diethyl ether.
-
Procedure:
-
Activate zinc dust by treating it with a copper sulfate (B86663) solution to prepare the zinc-copper couple.
-
In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add diiodomethane to the suspension and stir to form the Simmons-Smith reagent.
-
Add a solution of the α,β-unsaturated ketone in anhydrous diethyl ether to the reagent mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
-
Purification: The resulting cyclopropyl ketone is purified by column chromatography.
3. Grignard Reaction for the Final Product
This final step introduces the isopropenyl group to complete the synthesis of α,β-cycloeudesmol.
-
Reaction: Nucleophilic addition of a methylmagnesium halide to the cyclopropyl ketone.
-
Reagents: Cyclopropyl ketone, methylmagnesium iodide (or bromide) solution in diethyl ether, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, dissolve the cyclopropyl ketone in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add the Grignard reagent (methylmagnesium iodide) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
-
Purification: The final product, α,β-cycloeudesmol, is purified by column chromatography or recrystallization.
Potential Signaling Pathway in Cancer Cells
Eudesmane sesquiterpenoids have been shown to exhibit cytotoxic activity against various cancer cell lines. While the precise mechanism of action for this compound is not fully elucidated, a plausible target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to the induction of programmed cell death.
Caption: A hypothetical model of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a this compound analogue.
References
- 1. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Croargoids A–G, Eudesmane Sesquiterpenes from the Bark of Croton argyratus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Sesquiterpenoids from Ammoides atlantica Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effect of Eudesmanolides Isolated from Flowers of Tanacetum vulgare ssp. siculum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Cycloeudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloeudesmol is a sesquiterpenoid of interest for its potential therapeutic properties. Evaluating its anti-inflammatory activity is a critical step in its development as a potential pharmaceutical agent. Inflammation is a complex biological process regulated by various signaling pathways and mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. Key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory effects of this compound. While specific quantitative data for this compound is emerging, data from its well-studied isomer, β-eudesmol, suggests potent anti-inflammatory activity, making this compound a compound of high interest. The presented data tables are illustrative examples based on typical results for anti-inflammatory compounds and should be replaced with experimental data obtained for this compound.
General Experimental Workflow
The initial assessment of this compound's anti-inflammatory potential involves a tiered series of in vitro assays. The workflow begins with cytotoxicity testing to establish non-toxic concentrations for subsequent functional and mechanistic assays.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Data Presentation
The following tables provide examples of how to present quantitative data for the anti-inflammatory assays of this compound.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 89.7 ± 5.3 |
| 100 | 75.4 ± 7.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (Unstimulated) | 5.2 ± 1.1 | N/A |
| LPS (1 µg/mL) | 100 | N/A |
| This compound (1 µM) + LPS | 85.3 ± 6.4 | \multirow{4}{*}{15.8} |
| This compound (5 µM) + LPS | 62.1 ± 5.9 | |
| This compound (10 µM) + LPS | 48.7 ± 4.3 | |
| This compound (25 µM) + LPS | 25.9 ± 3.8 | |
| L-NMMA (Positive Control, 100 µM) + LPS | 15.4 ± 2.5 | N/A |
Data are presented as mean ± SD from three independent experiments. IC₅₀ is the half-maximal inhibitory concentration.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.1 ± 2.5 |
| LPS (1 µg/mL) | 1542.7 ± 120.5 | 1250.4 ± 98.7 | 850.6 ± 75.3 |
| This compound (10 µM) + LPS | 810.2 ± 65.8 | 680.1 ± 55.9 | 430.2 ± 40.1 |
| This compound (25 µM) + LPS | 425.6 ± 38.2 | 350.7 ± 30.1 | 215.8 ± 22.4 |
| Dexamethasone (1 µM) + LPS | 150.9 ± 15.3 | 110.5 ± 12.8 | 85.3 ± 9.8 |
Data are presented as mean ± SD from three independent experiments.
Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65 / p65 Ratio | p-p38 / p38 Ratio | p-ERK1/2 / ERK1/2 Ratio | p-JNK / JNK Ratio |
| Control (Unstimulated) | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.20 ± 0.04 | 0.18 ± 0.03 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (25 µM) + LPS | 0.45 ± 0.08 | 0.52 ± 0.07 | 0.65 ± 0.09 | 0.58 ± 0.06 |
Data are presented as mean ± SD of densitometric analysis from three independent Western blot experiments, normalized to the LPS-stimulated control.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals that are soluble in an organic solvent.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be measured colorimetrically.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a positive control (e.g., L-NMMA, an iNOS inhibitor).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) and mix.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition relative to the LPS-only treated cells.
Pro-inflammatory Cytokine Quantification (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
NF-κB Activation and MAPK Phosphorylation Analysis (Western Blot)
Principle: Western blotting is used to detect and quantify the levels of specific proteins. To assess NF-κB activation, the phosphorylation of the p65 subunit is measured. For the MAPK pathway, the phosphorylation of key kinases (p38, ERK1/2, and JNK) is determined.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate transcription. This compound is hypothesized to inhibit this process.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathways (p38, ERK, JNK) are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key kinases.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Application Notes and Protocols: Antimicrobial Activity Testing of Cycloeudesmol Against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2][3] Natural products are a rich source of bioactive compounds with diverse chemical structures and biological activities, making them promising candidates for new drug discovery.[2][[“]][5]
Cycloeudesmol, a sesquiterpenoid found in various plants, has been investigated for several biological activities. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial activity of this compound against S. aureus. The following sections outline the methodologies for determining its minimum inhibitory and bactericidal concentrations, assessing its effect on bacterial growth kinetics, and evaluating its potential to inhibit biofilm formation, a key virulence factor of S. aureus.[[“]][6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension with sterile CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working solution of this compound (at twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of S. aureus. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the suspension and plate it onto TSA plates.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
This compound
-
S. aureus strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
TSA plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Cultures:
-
Prepare a mid-logarithmic phase culture of S. aureus in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare separate culture tubes containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on S. aureus biofilm formation.
Materials:
-
This compound
-
S. aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottomed tissue culture plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
PBS
Procedure:
-
Preparation of Inoculum and Compound Dilutions:
-
Prepare an overnight culture of S. aureus in TSB. Dilute the culture 1:100 in TSB with 1% glucose.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of this compound at various sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8, 1/16 of the MIC) to the wells. Include a growth control with no compound. The final volume in each well will be 200 µL.
-
-
Biofilm Formation:
-
Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully discard the supernatant from each well.
-
Gently wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100
-
Data Presentation
The following tables are templates for the clear and structured presentation of quantitative data obtained from the described experiments.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus
| S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ATCC 29213 | ||||
| MRSA Isolate 1 | ||||
| Clinical Isolate 2 |
Table 2: Time-Kill Assay of this compound against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Biofilm Inhibition by Sub-MIC Concentrations of this compound against S. aureus
| Concentration (µg/mL) | Concentration (Fraction of MIC) | Mean OD₅₇₀ ± SD | Percentage Inhibition (%) |
| 0 (Control) | - | 0 | |
| 1/16 x MIC | |||
| 1/8 x MIC | |||
| 1/4 x MIC | |||
| 1/2 x MIC |
Visualization
The following diagrams illustrate the experimental workflow and a potential mechanism of action for an anti-biofilm agent.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Potential mechanism of biofilm inhibition by this compound.
Discussion
The presented protocols provide a robust framework for the initial antimicrobial characterization of this compound against S. aureus. The determination of MIC and MBC values will establish the potency of the compound, with a low MBC/MIC ratio (≤4) suggesting bactericidal activity.[8] The time-kill assay will provide further insight into the dynamics of its antibacterial action, distinguishing between a rapid or slow killing effect.
The ability of S. aureus to form biofilms contributes significantly to its pathogenicity and antibiotic resistance.[6][9][10] Therefore, evaluating the effect of this compound on biofilm formation at sub-inhibitory concentrations is crucial. A significant reduction in biofilm biomass, as quantified by the crystal violet assay, would indicate that this compound could be a valuable agent in preventing biofilm-associated infections.[9][10] The potential mechanism for such activity could involve the inhibition of initial cell attachment or the downregulation of genes involved in the production of the biofilm matrix, such as polysaccharide intercellular adhesin (PIA).[9][10]
Conclusion
The systematic evaluation of natural products like this compound is essential in the search for new antimicrobial agents to combat the growing threat of antibiotic-resistant S. aureus. The detailed protocols and data presentation templates provided in this document offer a standardized approach for researchers to assess the antimicrobial and anti-biofilm properties of this compound. The findings from these studies will be critical in determining its potential as a lead compound for the development of novel therapeutics for S. aureus infections.
References
- 1. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. che.psu.edu [che.psu.edu]
- 8. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cycloeudesmol Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloeudesmol, a sesquiterpenoid natural product, has garnered scientific interest for its potential therapeutic properties, including anticancer and anti-inflammatory effects. These application notes provide a comprehensive guide for researchers to investigate the biological effects of this compound using various cell culture techniques. The protocols detailed below are foundational for assessing its cytotoxicity, pro-apoptotic, and anti-inflammatory activities.
Disclaimer: Due to the limited availability of published quantitative data specifically for this compound, some of the data presented in the tables and the mechanistic pathways described are based on studies of its closely related and well-researched isomer, β-eudesmol. These notes, therefore, serve as a robust framework for initiating studies on this compound, with the understanding that empirical data for this compound itself should be generated.
Data Presentation: Quantitative Insights into Eudesmol Isomer Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of eudesmol isomers, providing a benchmark for comparative studies with this compound.
Table 1: Cytotoxicity of Eudesmol Isomers against Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) |
| B16-F10 | Murine Melanoma | α-Eudesmol | 5.38 ± 1.10 |
| K562 | Human Myelogenous Leukemia | α-Eudesmol | 10.60 ± 1.33 |
| B16-F10 | Murine Melanoma | β-Eudesmol | 16.51 ± 1.21 |
| HepG2 | Human Hepatocellular Carcinoma | β-Eudesmol | 24.57 ± 2.75 |
| HuCCT-1 | Human Cholangiocarcinoma | β-Eudesmol | 16.80 ± 4.41 |
| B16-F10 | Murine Melanoma | γ-Eudesmol | 8.86 ± 1.27 |
| K562 | Human Myelogenous Leukemia | γ-Eudesmol | 15.15 ± 1.06 |
Data compiled from studies on eudesmol isomers, which suggest a range of cytotoxic potencies across different cancer cell types.[1]
Table 2: Anti-inflammatory Activity of β-Eudesmol
| Assay | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 |
| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of Nitrite (B80452) | Data not available |
| Pro-inflammatory Cytokines | Human Dermal Fibroblasts | Hydrogen Peroxide (H₂O₂) | Inhibition of TNF-α expression | Concentration-dependent decrease |
| Pro-inflammatory Cytokines | Human Dermal Fibroblasts | Hydrogen Peroxide (H₂O₂) | Inhibition of IL-1β expression | Concentration-dependent decrease |
Studies on β-eudesmol indicate its potential to suppress key inflammatory mediators. Quantitative IC50 values for this compound's anti-inflammatory effects are yet to be established.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are a prerequisite for all subsequent assays.
-
Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, MCF-7, A549) and/or macrophage cell lines (e.g., RAW 264.7) based on the research focus.
-
Culture Medium: Use the recommended medium for each cell line, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Analysis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Materials:
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Anti-inflammatory Activity Assessment
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
This assay quantifies the levels of specific pro-inflammatory cytokines released into the cell culture medium.
-
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS
-
Human or mouse TNF-α and IL-6 ELISA kits
-
-
Protocol:
-
Seed RAW 264.7 cells in 24-well plates.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified duration (e.g., 6 or 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Measure the absorbance and determine the cytokine concentrations from a standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by this compound (based on β-eudesmol data) and the general experimental workflows.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Putative extrinsic apoptosis pathway induced by this compound.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB.
Caption: A typical workflow for evaluating this compound's bioactivity.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Sesquiterpenes from Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine algae, particularly species from the genera Laurencia (red algae) and Dictyopteris (brown algae), are prolific producers of a diverse array of secondary metabolites, including a rich variety of sesquiterpenes. These C15 isoprenoid compounds exhibit a wide range of promising biological activities, such as cytotoxic, anti-inflammatory, antibacterial, and antiviral properties, making them attractive candidates for drug discovery and development. Traditional methods for extracting these often volatile and semi-volatile compounds, such as hydrodistillation and solvent maceration, can be time-consuming and thermally degradative. Ultrasound-assisted extraction (UAE) presents a green and efficient alternative, utilizing acoustic cavitation to enhance mass transfer and reduce extraction times and solvent consumption.
This document provides detailed application notes and protocols for the extraction of sesquiterpenes from algae using UAE, based on currently available scientific literature. While direct comparative studies on the yield of algal sesquiterpenes using UAE versus conventional methods are limited, this guide extrapolates from established UAE protocols for other lipophilic algal components and conventional sesquiterpene extraction methods to provide a robust starting point for researchers.
Key Bioactive Sesquiterpenes from Algae
Several sesquiterpenes isolated from algae have demonstrated significant therapeutic potential. A notable example is (-)-elatol , a halogenated chamigrane sesquiterpene from the red alga Laurencia microcladia. Elatol has been shown to exhibit potent anti-tumor activity by inducing apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the inhibition of mitochondrial protein synthesis and the activation of the integrated stress response.[1] Another promising compound is obtusol , also from Laurencia species, which induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of cellular stress pathways.[3]
Experimental Protocols
General Workflow for Ultrasound-Assisted Extraction of Sesquiterpenes from Algae
The following diagram illustrates the general workflow for the extraction and analysis of sesquiterpenes from algal biomass.
Caption: General workflow for UAE of algal sesquiterpenes.
Protocol 1: Ultrasound-Assisted Extraction of Sesquiterpenes (Representative Protocol)
This protocol is a representative method adapted from UAE of other lipophilic compounds from algae and is a starting point for optimization.
1. Materials and Equipment:
-
Dried and powdered algal biomass (e.g., Laurencia sp., Dictyopteris sp.)
-
Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)
-
Extraction solvent (e.g., ethanol, methanol, dichloromethane, or a mixture like dichloromethane:methanol 2:1 v/v)
-
Round-bottom flask or beaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper or centrifuge)
-
Rotary evaporator
-
Vials for sample storage
-
Analytical balance
2. Procedure:
-
Weigh 5-10 g of dried, powdered algal biomass and place it into a suitable extraction vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:15 to 1:30 (w/v).
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the suspension.
-
Sonicate the sample for a duration of 15-45 minutes. Maintain a constant temperature (e.g., 25-40°C) using a cooling water bath to prevent the degradation of volatile sesquiterpenes.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation (e.g., 4000 rpm for 10 minutes).
-
Collect the supernatant (the extract). For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Weigh the resulting crude extract and store it at -20°C for further analysis.
3. Optimization of Parameters: For optimal extraction of sesquiterpenes, the following parameters should be systematically evaluated:
-
Solvent: Test solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), ethanol).
-
Temperature: Evaluate a range from 25°C to 50°C.
-
Time: Test extraction durations from 10 to 60 minutes.
-
Ultrasonic Power/Amplitude: Optimize the power output of the sonicator.
Protocol 2: Analysis of Sesquiterpenes by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable volatile solvent (e.g., ethyl acetate or hexane) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
Data Presentation
Quantitative Data on UAE of Bioactive Compounds from Brown Algae
The following table summarizes the optimized conditions for UAE of various bioactive compounds from brown algae. While not specific to sesquiterpenes, it provides a valuable reference for experimental design.
| Algal Species | Target Compound | Solvent | Time (min) | Temperature (°C) | Power/Amplitude | Yield/Activity |
| Eisenia bicyclis | Antioxidants | Ethanol/water (60:40) | 2.5 | 25 | 150 W | High DPPH inhibition |
| Sargassum fusiforme | Antioxidants | Acetone/water (40:60) | 2.5 | 25 | 75 W | High DPPH inhibition |
| Himanthalia elongata | Antioxidants | Ethanol/water (40:60) | 5 | 25 | 75 W | High DPPH inhibition |
| Laminaria ochroleuca | Antioxidants | Acetone/water (60:40) | 2.5 | 45 | 75 W | High DPPH inhibition |
| Ascophyllum nodosum | Phenolic Compounds | 0.03 M HCl | 25 | - | 114 µm amplitude | 143.12 mg GAE/g |
| Sargassum angustifolium | Fucoxanthin | Methanol/acetone | 15 | - | 150 W | 0.70 mg/g |
| Cystoseira indica | Fucoxanthin | Methanol | 15 | - | 150 W | 0.77 mg/g |
Data adapted from references[4][5][6].
Yield of Sesquiterpenes from Laurencia sp. using Conventional Extraction
The following table presents the yield of the sesquiterpene (-)-elatol from Laurencia microcladia using conventional solvent extraction, for comparison.
| Algal Species | Target Compound | Extraction Method | Yield (% w/w of extract) |
| Laurencia microcladia | (-)-elatol | Ethanolic extraction | ~10% |
Data adapted from reference.
Signaling Pathway
Proposed Signaling Pathway for Elatol-Induced Apoptosis in Cancer Cells
The sesquiterpene (-)-elatol has been shown to induce apoptosis in cancer cells through a multi-faceted mechanism involving cell cycle arrest and the activation of intrinsic apoptotic pathways.[2] The following diagram illustrates the proposed signaling cascade.
Caption: Elatol-induced cell cycle arrest and apoptosis.
Conclusion
Ultrasound-assisted extraction is a promising green technology for the efficient recovery of bioactive sesquiterpenes from algal sources. The provided protocols offer a solid foundation for researchers to develop and optimize their extraction processes. The potent biological activities of algal sesquiterpenes, such as the pro-apoptotic effects of elatol, highlight their potential as lead compounds in the development of new therapeutics. Further research is warranted to fully explore the diversity of algal sesquiterpenes and to establish optimized and scalable UAE protocols for their industrial production.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Cancer Cells With the Natural Compound Obtusaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Bioactive Compounds from Marine Macroalgae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine macroalgae, or seaweeds, are a rich and largely untapped resource of novel bioactive compounds with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] These compounds, including pigments, polyphenols, lipids, and polysaccharides, have demonstrated a wide array of beneficial biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] Traditional solvent extraction methods for isolating these delicate molecules often suffer from drawbacks like low selectivity, thermal degradation of compounds, and the use of toxic organic solvents.[5][6]
Supercritical fluid extraction (SFE) has emerged as a green and highly efficient alternative for the extraction of bioactive compounds from natural sources.[4][5][7] This technology utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[1] Supercritical CO₂ (SC-CO₂) is non-toxic, non-flammable, inexpensive, and can be easily removed from the final product, leaving a solvent-free extract.[1][8][9] The selectivity of SC-CO₂ can be finely tuned by modifying the pressure and temperature, and its solvating power for more polar compounds can be enhanced by the addition of a co-solvent, such as ethanol (B145695).[1][9]
These application notes provide a comprehensive overview and detailed protocols for the extraction of key bioactive compounds from marine macroalgae using supercritical fluid extraction.
Key Bioactive Compounds from Marine Macroalgae
Several classes of bioactive compounds with significant therapeutic potential can be efficiently extracted from marine macroalgae using SFE.
-
Fucoxanthin (B1674175): A major carotenoid found in brown algae (Phaeophyceae), fucoxanthin is renowned for its potent antioxidant, anti-inflammatory, and anti-obesity properties.[4][10][11]
-
Phlorotannins: These polyphenolic compounds, exclusive to brown algae, exhibit strong antioxidant, antibacterial, antiviral, and anti-cancer activities.[1][3]
-
Bioactive Lipids: Marine macroalgae are a source of polyunsaturated fatty acids (PUFAs), glycolipids, and phospholipids (B1166683) with various health benefits, including cardiovascular protection and anti-inflammatory effects.
Data Presentation: SFE Parameters and Yields
The efficiency of supercritical fluid extraction is highly dependent on the operational parameters. The following tables summarize the quantitative data from various studies on the SFE of fucoxanthin, phlorotannins, and lipids from different macroalgae species.
Table 1: Supercritical Fluid Extraction of Fucoxanthin from Brown Macroalgae
| Macroalgae Species | Temperature (°C) | Pressure (MPa/bar) | Co-solvent (% v/v) | Fucoxanthin Yield/Content | Reference |
| Undaria pinnatifida | 40 | 40 | - | ~80% recovery | [3] |
| Undaria pinnatifida | 50 | 200 | Ethanol | 7.53 ng/g DW | [8] |
| Undaria pinnatifida | 70 | 400 | - | 60.12 µg/g | [8] |
| Saccharina japonica | 45 | 250 | - | 0.41 ± 0.05 mg/g | [8] |
| Sargassum horneri | 45 | 250 | - | 0.77 ± 0.07 mg/g | [8] |
| Sargassum binderi | 50 | 250 (3625 psig) | Ethanol | 3188.99 µg/g | [12] |
| Phaeodactylum tricornutum | 30 | 30 | Ethanol (40%) | 85.03 mg/g extract (purity) | [9] |
Table 2: Supercritical Fluid Extraction of Phlorotannins from Brown Macroalgae
| Macroalgae Species | Temperature (°C) | Pressure (MPa/bar) | Co-solvent (% v/v) | Phlorotannin Yield/Content | Reference |
| Saccharina japonica | 48.98 | 300 | Water (2%) | 0.927 ± 0.026 mg/g | [13] |
| Fucus spiralis | - | - | - | High TPC in summer extracts | [14] |
| Macrocystis pyrifera | 40 | - | Water | High TPC and TAA | [15] |
Table 3: Supercritical Fluid Extraction of Lipids from Macroalgae
| Macroalgae Species | Temperature (°C) | Pressure (MPa/bar) | Co-solvent | Lipid Yield | Reference |
| Nannochloropsis sp. | - | - | - | High proportion of PUFAs | [16] |
| Schizochytrium limacinum | 40 | 35 | - | 33.9% | [16] |
| Botryococcus braunii | 50 | 220-250 | - | Optimized yield | [17] |
| Nannochloropsis oculata | 75 | 550 | - | 0.262 g/g biomass | [18] |
Experimental Protocols
This section provides detailed methodologies for the supercritical fluid extraction of bioactive compounds and subsequent bioactivity assessment.
Protocol 1: Supercritical Fluid Extraction of Fucoxanthin from Brown Macroalgae
1. Sample Preparation: a. Collect fresh brown macroalgae (e.g., Undaria pinnatifida). b. Wash the biomass thoroughly with fresh water to remove salt and epiphytes. c. Freeze-dry the cleaned macroalgae to a moisture content below 10%. d. Grind the dried biomass into a fine powder (particle size of approximately 400-500 µm).[12]
2. Supercritical Fluid Extraction: a. Pack the ground macroalgae powder into the extraction vessel of the SFE system. b. Set the extraction parameters:
- Temperature: 40-60°C[3][5]
- Pressure: 25-40 MPa (250-400 bar)[3][5]
- CO₂ Flow Rate: 2-4 mL/min[3]
- Co-solvent (Ethanol): 5-10% (v/v) to enhance fucoxanthin solubility. c. Pressurize the system with CO₂ and introduce the co-solvent if used. d. Perform the extraction for a duration of 2-3 hours. e. Depressurize the system and collect the extract from the separator.
3. Post-Extraction Processing: a. Evaporate the co-solvent from the extract under reduced pressure. b. Store the fucoxanthin-rich extract at -20°C in the dark to prevent degradation.
Protocol 2: Supercritical Fluid Extraction of Phlorotannins from Brown Macroalgae
1. Sample Preparation: a. Prepare the dried and powdered brown macroalgae as described in Protocol 1.
2. Supercritical Fluid Extraction: a. Load the powdered macroalgae into the extraction vessel. b. Set the extraction parameters. Note that the extraction of polar phlorotannins requires a higher percentage of polar co-solvent.
- Temperature: 40-50°C
- Pressure: 30 MPa (300 bar)
- CO₂ Flow Rate: 2-3 mL/min
- Co-solvent (Ethanol or Water): 10-20% (v/v)[11] c. Conduct the extraction for 2-4 hours. d. Collect the phlorotannin-rich extract after depressurization.
3. Post-Extraction Processing: a. Remove the co-solvent from the extract using a rotary evaporator. b. Lyophilize the extract to obtain a dry powder. c. Store the phlorotannin extract at -20°C.
Protocol 3: Supercritical Fluid Extraction of Lipids from Macroalgae
1. Sample Preparation: a. Prepare the dried and powdered macroalgae as described in Protocol 1.
2. Supercritical Fluid Extraction: a. Pack the biomass into the extraction vessel. b. Set the extraction parameters for non-polar lipid extraction.
- Temperature: 40-60°C[8][9]
- Pressure: 20-35 MPa (200-350 bar)[16]
- CO₂ Flow Rate: 2-5 mL/min
- Co-solvent: Typically not required for neutral lipids, but a small percentage of ethanol can be used to extract more polar lipids. c. Perform the extraction for 2-3 hours. d. Collect the lipid extract.
3. Post-Extraction Processing: a. The extract will be largely solvent-free after CO₂ depressurization. b. Store the lipid extract under a nitrogen atmosphere at -20°C to prevent oxidation.
Protocol 4: Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [19] a. Prepare a stock solution of the macroalgae extract in a suitable solvent (e.g., ethanol). b. Prepare a 0.1 mM solution of DPPH in ethanol. c. In a 96-well plate, add 100 µL of the extract solution at various concentrations. d. Add 100 µL of the DPPH solution to each well. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader. g. Calculate the percentage of radical scavenging activity.
2. Ferric Reducing Antioxidant Power (FRAP) Assay: [19][20] a. Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. b. Warm the FRAP reagent to 37°C. c. Add 20 µL of the extract solution to a 96-well plate. d. Add 280 µL of the FRAP reagent to each well. e. Incubate at 37°C for 30 minutes. f. Measure the absorbance at 593 nm. g. Use a standard curve of FeSO₄ to determine the reducing power.
Protocol 5: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)[22][23]
1. Cell Culture: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
2. Treatment: a. Treat the cells with various concentrations of the macroalgae extract for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
3. Nitric Oxide Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid). c. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). d. Incubate at room temperature for 10 minutes. e. Measure the absorbance at 540 nm. f. Use a sodium nitrite (B80452) standard curve to quantify the nitric oxide concentration.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for supercritical fluid extraction of bioactive compounds from marine macroalgae.
Signaling Pathways
Caption: Fucoxanthin's dual action on inflammatory and oxidative stress pathways.[10]
Caption: Phlorotannins' inhibitory effects on cancer cell signaling pathways.[21]
References
- 1. A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms | MDPI [mdpi.com]
- 4. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights | MDPI [mdpi.com]
- 5. Frontiers | Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. repositorio.uchile.cl [repositorio.uchile.cl]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. trjfas.org [trjfas.org]
- 20. mdpi.com [mdpi.com]
- 21. Phlorotannins: Novel Orally Administrated Bioactive Compounds That Induce Mitochondrial Dysfunction and Oxidative Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Characterization of Polyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenols are a diverse group of naturally occurring compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate characterization and quantification of these compounds are crucial for research, quality control in the food and pharmaceutical industries, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of polyphenols in various matrices. This document provides detailed protocols and application notes for the characterization of polyphenols using HPLC.
Principles of Polyphenol Analysis by HPLC
High-performance liquid chromatography separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For polyphenol analysis, reversed-phase HPLC is the most common technique. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, or methanol, with an acid like formic or acetic acid). More polar polyphenols will elute earlier, while less polar compounds will be retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of the complex mixture of polyphenols found in natural extracts. Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. Mass spectrometry (MS) can also be coupled with HPLC for more definitive identification of compounds.[1][2][3][4][5]
Experimental Protocols
Sample Preparation
The complexity of the sample matrix often requires a preparation step to extract and concentrate the polyphenols of interest and remove interfering substances.[6][7]
a. Solid-Phase Extraction (SPE) for Wine Samples: [8]
This protocol is suitable for clarifying and concentrating polyphenols from wine samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 volumes of methanol, followed by 3 volumes of ethyl acetate (B1210297), and finally 3 volumes of acidified distilled water (pH 2.0).
-
Sample Loading: Filter the wine sample through a paper filter. Remove the alcohol fraction using vacuum evaporation at 50°C. Load 0.5 mL of the dealcoholized wine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 volume of acidified distilled water (pH 2.0) to remove sugars and other polar impurities.
-
Elution: Elute the polyphenols with 1 volume of ethyl acetate followed by 4 volumes of methanol.
-
Final Preparation: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water) for HPLC analysis.
b. Solvent Extraction for Plant Material: [9][10]
This protocol is a general method for extracting polyphenols from solid plant samples.
-
Sample Preparation: Freeze the plant material and grind it into a fine powder using a mortar and pestle.
-
Extraction: Weigh 5.0 g of the ground sample and transfer it to a centrifuge tube. Add 20 mL of 80% ethanol.
-
Sonication: Sonicate the mixture for 45 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Collection and Concentration: Collect the supernatant. The extract can be evaporated to dryness under a vacuum at 30°C and then redissolved in a known volume of a suitable solvent for HPLC analysis.
HPLC Instrumentation and Conditions
The following table outlines typical HPLC conditions for the analysis of a broad range of polyphenols. These parameters may need to be optimized depending on the specific sample and target analytes.
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 Series or equivalent with a Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 mm × 100 mm, 2.7 µm)[11] |
| Mobile Phase A | 0.1% Glacial Acetic Acid in Water[11] or 2% (v/v) Acetic Acid in Water[8] |
| Mobile Phase B | Acetonitrile with 0.1% Glacial Acetic Acid[11] or Methanol[8] |
| Flow Rate | 1.0 mL/min[8][11] |
| Injection Volume | 5 µL[11] or 20 µL[8] |
| Column Temperature | 25°C[11] or 30°C[8] |
| Detection | Diode Array Detector (DAD) monitoring multiple wavelengths |
Gradient Elution Program
A gradient elution program is essential for separating the complex mixture of polyphenols. The following is an example of a gradient program that can be adapted for various applications.
Example Gradient Program 1: [11]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 3.25 | 92 - 90 | 8 - 10 |
| 3.25 - 8 | 90 - 88 | 10 - 12 |
| 8 - 15 | 88 - 75 | 12 - 25 |
| 15 - 15.8 | 75 - 70 | 25 - 30 |
| 15.8 - 25 | 70 - 10 | 30 - 90 |
| 25 - 25.4 | 10 - 0 | 90 - 100 |
| 25.4 - 30 | 0 | 100 |
Example Gradient Program 2: [8]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 3 | 95 | 5 |
| 18 | 80 | 20 |
| 30 | 75 | 25 |
| 40 | 70 | 30 |
| 55 | 60 | 40 |
| 60 | 50 | 50 |
| 70 | 0 | 100 |
| 80 | 0 | 100 |
Data Presentation: Quantitative Analysis
Identification of polyphenols is achieved by comparing the retention times and UV-Vis spectra of the peaks in the sample chromatogram with those of authentic standards. Quantification is typically performed by creating a calibration curve for each polyphenol standard.
Table of Common Polyphenols and their HPLC Parameters:
| Polyphenol | Detection Wavelength (nm) | Retention Time (min) (approximate) |
| Gallic Acid | 278[8] | 2.39[9] |
| Catechin | 280[11] | - |
| Chlorogenic Acid | 306[8], 330[11] | 7.06[9] |
| Caffeic Acid | 306[8], 330[11] | 8.33[9] |
| Syringic Acid | 278[8] | - |
| p-Coumaric Acid | 306[8] | 9.64[9] |
| Ferulic Acid | 306[8] | 10.57[9] |
| Rutin | 370[8], 360[11] | - |
| Resveratrol | 305[11] | 11.02[9] |
| Quercetin | 370[8], 360[11] | - |
| Kaempferol | 360[11] | - |
| Hesperidin | 278[8] | - |
Note: Retention times are highly dependent on the specific HPLC system, column, and gradient program used and should be determined experimentally using standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of polyphenols using HPLC.
Caption: General workflow for polyphenol analysis by HPLC.
Signaling Pathways Modulated by Polyphenols
Polyphenols exert their biological effects by modulating various cellular signaling pathways. The diagram below illustrates the inhibitory effects of polyphenols on the pro-inflammatory NF-κB and MAPK signaling pathways.
Caption: Polyphenols inhibit inflammatory signaling pathways.
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for the detailed characterization and quantification of polyphenols. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for polyphenol analysis. The successful application of these techniques will continue to advance our understanding of the roles of these important bioactive compounds in health and disease.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of the cardiovascular protective effects of polyphenols | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Molecular Mechanisms and Applications of Polyphenol-Protein Complexes with Antioxidant Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Cycloeudesmol Purification
Welcome to the technical support center for cycloeudesmol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound and related eudesmane (B1671778) sesquiterpenoids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question: My purified this compound sample shows low purity with multiple peaks on HPLC/GC analysis. What are the likely causes and how can I improve the purity?
Answer: Low purity is a common challenge and can stem from several factors:
-
Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not be optimal for separating this compound from structurally similar impurities.
-
Solution: Optimize your chromatography conditions. For silica (B1680970) gel column chromatography, a gradient elution with a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) is often effective for eudesmane sesquiterpenoids.[1] Start with a low polarity mobile phase and gradually increase the polarity. Fine-tuning the gradient slope can significantly improve separation.
-
-
Co-eluting Impurities: Other sesquiterpenoids with similar polarities are often present in the crude extract and can co-elute with this compound.
-
Solution: Consider using a different chromatographic technique or stationary phase to alter the selectivity. If using reversed-phase HPLC, adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH of the aqueous phase can change the elution order. For complex mixtures, multi-dimensional chromatography can be a powerful tool to resolve co-eluting compounds.[2]
-
-
Sample Overload: Loading too much crude extract onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography.
-
-
Compound Degradation: this compound, like many terpenoids, may be susceptible to degradation on acidic stationary phases like silica gel or exposure to heat and air.
-
Solution: To minimize degradation, work at lower temperatures and use freshly distilled, high-purity solvents. If degradation on silica gel is suspected, consider using a less acidic stationary phase like deactivated silica or alumina.
-
Question: I am observing significant peak tailing in my chromatograms. What could be causing this and how can I fix it?
Answer: Peak tailing is often an indication of undesirable interactions between the analyte and the stationary phase or issues with the chromatographic system itself.
-
Strong Analyte-Stationary Phase Interactions: The hydroxyl group in this compound can interact strongly with active sites on the silica gel surface, leading to tailing.
-
Solution: Add a small amount of a polar modifier, like a few drops of triethylamine (B128534) or pyridine, to the mobile phase to block the active sites on the silica gel. Alternatively, using an end-capped reversed-phase column in HPLC can minimize these interactions.
-
-
Column Overloading: Exceeding the column's sample capacity can lead to tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Effects: Dead volumes in the HPLC system, such as from poorly connected tubing or fittings, can cause peak broadening and tailing.
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut cleanly and sits (B43327) flush within the fittings.
-
Question: My retention times are not consistent between runs. What is causing this variability?
Answer: Fluctuations in retention time can be caused by several factors related to the mobile phase, the column, and the HPLC system.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase solvents or solvent evaporation can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each set of experiments and keep the solvent reservoirs covered to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good practice is to equilibrate for at least 10 column volumes.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [3] |
| Molecular Weight | 222.37 g/mol | [3] |
| Appearance | White powder or colorless oil | [4] |
| Solubility | Soluble in organic solvents like methanol, chloroform, and ethyl acetate. | General knowledge for sesquiterpenoids |
Q2: How can I confirm the identity and purity of my final this compound sample?
A2: A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and assessing the purity of your purified this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in your sample should match the reported data for this compound.[1][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your compound by providing a highly accurate mass measurement.[4][6]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of your sample. A pure sample should ideally show a single, sharp peak.
Q3: What is a general starting point for developing a column chromatography method for this compound purification?
A3: A good starting point for purifying eudesmane sesquiterpenoids like this compound from a crude plant extract is silica gel column chromatography.[1][4]
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether (or hexane) and ethyl acetate. Start with 100% petroleum ether and gradually increase the concentration of ethyl acetate. For example, you could use a stepwise gradient of petroleum ether/ethyl acetate from 10:1 to 1:1.[1]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine the fractions containing the pure compound.
Experimental Protocols
Protocol 1: General Protocol for Column Chromatography Purification of Eudesmane Sesquiterpenoids
This protocol provides a general methodology for the purification of eudesmane sesquiterpenoids from a crude plant extract using silica gel column chromatography.
-
Preparation of the Crude Extract:
-
The plant material is first extracted with a suitable solvent, such as ethanol (B145695) or ethyl acetate.[1]
-
The solvent is then evaporated under reduced pressure to yield the crude extract.
-
-
Column Packing:
-
A glass column is packed with silica gel (200-300 mesh) as a slurry in the initial, non-polar mobile phase (e.g., 100% hexane or petroleum ether).
-
The column should be packed uniformly to avoid channeling.
-
-
Sample Loading:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry, sample-adsorbed silica is carefully loaded onto the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[1]
-
The flow rate should be maintained at a steady pace to ensure good separation.
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
The composition of each fraction is monitored by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing the compound of interest with high purity are combined.
-
-
Solvent Removal and Final Product:
-
The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified eudesmane sesquiterpenoid.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound using column chromatography.
Caption: A logical troubleshooting workflow for addressing common issues in this compound purification.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H26O | CID 442362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cycloeudesmol Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with cycloeudesmol in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
General Information
This compound is a sesquiterpenoid with the molecular formula C15H26O.[1] While specific stability data for this compound is limited in publicly available literature, this guide provides troubleshooting strategies based on the general chemical properties of sesquiterpenoids and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
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Poor Solubility: this compound, like many sesquiterpenoids, is lipophilic and may have low solubility in aqueous solutions. The choice of solvent is critical.
-
Temperature Effects: Changes in temperature can affect solubility, leading to precipitation if the solution becomes supersaturated.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Contamination: The solution may be contaminated with insoluble impurities.
Q2: I am observing a decrease in the concentration of this compound over time in my stock solution. What are the likely reasons?
A2: A decrease in concentration suggests degradation. The stability of compounds in solution is influenced by several factors, including:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Photodegradation can occur, especially for compounds with chromophores or in the presence of photosensitizers.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Solvent: The solvent can directly participate in degradation reactions or influence the stability of the compound.
Q3: How should I properly store my this compound solutions to minimize degradation?
A3: To minimize degradation, consider the following storage conditions:
-
Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C). For long-term storage, -80°C is often recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For oxygen-sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If possible, buffer the solution to a pH where the compound is most stable. This often requires a stability study to determine the optimal pH range.
Troubleshooting Guide
Problem 1: I suspect my this compound is degrading, but I am unsure of the cause.
Solution:
A systematic approach to identifying the cause of degradation is to perform a forced degradation study. This involves exposing the this compound solution to a variety of stress conditions to identify the key factors contributing to its instability.
-
Experimental Workflow for Forced Degradation:
Problem 2: I am seeing new peaks in my HPLC chromatogram when analyzing my this compound solution. How can I identify if these are degradation products?
Solution:
The appearance of new peaks is a strong indicator of degradation. To confirm and identify these as degradation products, you can use the following strategies:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help in determining their molecular weights and proposing potential structures of the degradation products.
-
Forced Degradation Comparison: Compare the chromatograms from your stored solution with those from a forced degradation study. If the new peaks in your sample match the retention times and UV spectra of peaks generated under specific stress conditions (e.g., acid hydrolysis), it can help identify the degradation pathway.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.
Data Presentation: Analytical Methods for Sesquiterpenoid Analysis
The following table summarizes common analytical techniques used for the quantification of sesquiterpenoids, which can be adapted for this compound.
| Analytical Method | Common Column Type | Mobile Phase/Carrier Gas | Detection Method | Key Considerations |
| HPLC | C18 | Gradient of acetonitrile (B52724) and water | UV, ELSD, MS | Suitable for non-volatile and thermally labile compounds.[3][4] |
| GC-MS | Non-polar or medium-polarity capillary (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometry (MS) | Ideal for volatile sesquiterpenoids.[3][4] Derivatization may be needed for less volatile compounds. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade acetonitrile and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
This compound reference standard.
-
-
Method Development:
-
Solvent Selection: Based on its lipophilic nature, prepare a stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of A and gradually increase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal absorbance using the PDA detector (likely in the low UV range, e.g., 200-220 nm, as this compound lacks a strong chromophore).
-
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent this compound peak and any observed degradation peaks from forced degradation samples.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound and subject them to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic stress.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using the developed HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any new peaks.
-
Use LC-MS to obtain mass spectra of the degradation products to aid in their identification.
-
Visualization of Potential Mechanisms
While the specific biological targets of this compound are not well-established, related sesquiterpenoids are known to possess antioxidant and anti-inflammatory properties. The following diagrams illustrate potential signaling pathways that could be investigated.
Potential Antioxidant Mechanism of Action
Potential Anti-Inflammatory Signaling Pathways
Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling Pathway Inhibition:
-
MAPK Signaling Pathway Inhibition:
Conclusion
Troubleshooting the instability of this compound in solution requires a systematic approach that considers factors such as solvent, pH, temperature, and light exposure. While specific degradation pathways for this compound are not extensively documented, the methodologies and principles outlined in this guide for sesquiterpenoids provide a robust framework for identifying and mitigating stability issues. Further research is needed to fully characterize the degradation profile of this compound and its specific biological targets.
References
- 1. This compound | C15H26O | CID 442362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted Extraction (MAE) of Macroalgae
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for microwave-assisted extraction of bioactive compounds from macroalgae.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted extraction of macroalgae.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Suboptimal Microwave Power: Insufficient power may not effectively disrupt the cell walls. Excessive power can degrade target compounds. 2. Incorrect Extraction Time: Too short a time will result in incomplete extraction. Excessively long times can lead to compound degradation. 3. Inappropriate Solvent: The solvent may not have the correct polarity to solubilize the target compound. 4. Unfavorable Solid-to-Solvent Ratio: A low ratio may lead to saturation of the solvent, while a very high ratio can be inefficient. 5. Improper Sample Preparation: Large particle size of the macroalgae can limit solvent penetration. | 1. Optimize Microwave Power: Start with a moderate power level (e.g., 300-600 W) and perform a series of experiments with varying power to find the optimum for your target compound and macroalgae species.[1][2][3] 2. Optimize Extraction Time: Test a range of extraction times (e.g., 5-30 minutes) to determine the point of maximum yield before degradation occurs.[4][5][6] 3. Select an Appropriate Solvent: Consider the polarity of your target compound. Ethanol (B145695) and acetone (B3395972), often in aqueous mixtures (e.g., 50-90%), are effective for a wide range of compounds like carotenoids and phlorotannins.[4][6] For polysaccharides, water or dilute acidic solutions are often used.[7] 4. Adjust Solid-to-Solvent Ratio: Typical ratios range from 1:10 to 1:50 (g/mL). Experiment with different ratios to find the most efficient one for your specific application.[4][5][8] 5. Prepare the Sample Adequately: Dry and grind the macroalgae to a fine powder to increase the surface area available for extraction. |
| Degradation of Target Compounds | 1. Excessive Microwave Power: High power levels can generate intense heat, leading to thermal degradation of sensitive compounds. 2. Prolonged Extraction Time: Extended exposure to high temperatures can cause decomposition. 3. High Temperature: Temperatures exceeding the stability of the target compound will cause degradation. | 1. Reduce Microwave Power: Use the lowest effective power setting that still provides a good yield.[3] 2. Shorten Extraction Time: Optimize for the shortest time necessary for efficient extraction.[6] 3. Control the Temperature: If your microwave system allows, set a maximum temperature limit. For phlorotannins, for instance, temperatures above 100°C can cause a decrease in recovery.[6] |
| Inconsistent Results | 1. Inhomogeneous Sample: Variation in the macroalgae biomass (e.g., age, collection site) can affect compound concentration. 2. Uneven Microwave Heating: "Hot spots" within the microwave cavity can lead to inconsistent extraction. 3. Solvent Evaporation: Loss of solvent during the extraction can alter the solid-to-solvent ratio. | 1. Homogenize the Sample: Ensure the macroalgae powder is well-mixed before taking samples for extraction. 2. Ensure Even Heating: If possible, use a microwave with a rotating turntable. Stirring the sample during extraction can also help. 3. Use a Closed-Vessel System: This will prevent solvent loss and allow for better pressure and temperature control. |
| Difficulty in Post-Extraction Processing | 1. Presence of interfering substances: Co-extraction of unwanted compounds like pigments or salts can complicate purification. | 1. Optimize Solvent Selectivity: Choose a solvent system that preferentially extracts your target compound. For example, 90% ethanol has been shown to have higher selectivity for carotenoids compared to acetone.[4] 2. Perform a Pre-extraction Step: A preliminary wash with a non-polar solvent like hexane (B92381) can remove some interfering lipids and pigments. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for MAE of macroalgae?
The fundamental parameters that must be optimized are microwave power, extraction time, temperature, solvent type and concentration, and the solid-to-solvent ratio.[5] The optimal conditions will vary depending on the macroalgae species and the target bioactive compound.
Q2: Which solvent should I use for extracting a specific compound?
-
Phlorotannins (from brown algae): Aqueous ethanol (e.g., 52-57% v/v) is a common and effective solvent.[6][8]
-
Carotenoids (e.g., fucoxanthin, β-carotene): Aqueous ethanol (e.g., 90%) and acetone are frequently used.[4] Ethanol is often preferred as it is more acceptable in the food and pharmaceutical industries.[4]
-
Polysaccharides (e.g., fucoidans, carrageenans): Water, dilute acid (e.g., 0.1 M H₂SO₄), or dilute alkali solutions are typically employed.[7]
-
Lipids: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is a standard choice for lipid extraction.[9] Brine (NaCl solution) has also been explored as a green alternative.[10]
Q3: What is a typical range for microwave power and extraction time?
-
Microwave Power: Generally ranges from 250 W to 1000 W.[2][11] However, for some compounds, lower power might be optimal to prevent degradation.
-
Extraction Time: Typically ranges from a few minutes to around 30 minutes.[4][6] For instance, optimal extraction of phlorotannins from Fucus vesiculosus was achieved in just 5 minutes.[6]
Q4: How does the solid-to-solvent ratio affect extraction efficiency?
The solid-to-solvent ratio is a critical parameter. A higher ratio (more solvent) can enhance extraction by increasing the concentration gradient, but an excessively high ratio can be wasteful. Typical ratios range from 1:10 to 1:50 g/mL.[4][8][11]
Q5: Is it necessary to pre-treat the macroalgae before extraction?
Yes, pre-treatment is crucial for efficient extraction. The macroalgae should be thoroughly washed to remove salts and epiphytes, dried (e.g., freeze-drying or oven-drying at a low temperature), and ground into a fine powder to increase the surface area for solvent interaction.
Quantitative Data Summary
The following tables summarize optimal MAE parameters from various studies for different macroalgae and target compounds.
Table 1: Optimal MAE Parameters for Phlorotannin Extraction from Brown Macroalgae
| Macroalgae Species | Microwave Power (W) | Extraction Time (min) | Temperature (°C) | Solvent | Solid-to-Solvent Ratio (g/mL) | Phlorotannin Yield | Reference |
| Fucus vesiculosus | - | 5 | 75 | 57% Ethanol | - | ~3.16 mg PGE/g DW | [6] |
| Sargassum swartzii | 613 | 65 | - | 52% Ethanol | 1:33 | 5.59 mg PhE/g | [8] |
| Ascophyllum nodosum & Laminaria hyperborea | - | 10 | 150 | 60% Choline chloride/lactic acid | 1:10 | Up to 50.62 mg GAE/g DW | [12] |
| Saccharina latissima | - | - | 80 | 2% Ethanol | 1:40 | - | [13] |
Table 2: Optimal MAE Parameters for Carotenoid and Lipid Extraction
| Macroalgae Species | Target Compound | Microwave Power (W) | Extraction Time (min) | Temperature (°C) | Solvent | Solid-to-Solvent Ratio (g/mL) | Yield | Reference |
| Himanthalia elongata | Carotenoids | - | 15 | 60 | 90% Ethanol | 1:13.6 | 2.12 µg/mL | [4][5] |
| Dunaliella tertiolecta | Lipids | 490 | 2.67 (160s) | - | Chloroform:Methanol | 1:100 | 57.02% | [1] |
| Nannochloropsis sp. | Lipids | - | 30 | 100 | 10% (w/v) Brine | 1:20 (5% solid loading) | 16.1% | [10] |
Table 3: Optimal MAE Parameters for Polysaccharide Extraction
| Macroalgae Species | Microwave Power (W) | Extraction Time (min) | Temperature (°C) | Solvent | Solid-to-Solvent Ratio (g/mL) | Polysaccharide Yield | Reference |
| Ulva pertusa | 600 | 45 | - | Water (pH 6) | 1:50 | 35.14% | [14] |
| Porphyridium purpureum | - | 45 | 87 | Water | 1:63 | 25.48% | [15] |
| Fucus virsoides & Cystoseira barbata | - | 10 | 80 | 0.1 M H₂SO₄ | 1:30 | - | [7][16] |
| Sargassum thunbergii | 547 | 23 | 80 | - | - | 2.84% | [11] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of Macroalgae
This protocol provides a general framework. Specific parameters should be optimized for each application.
1. Sample Preparation: a. Wash fresh macroalgae with distilled water to remove debris and salt. b. Dry the macroalgae (e.g., freeze-drying or oven drying at 40-60°C) to a constant weight. c. Grind the dried macroalgae into a fine powder (e.g., using a blender or a mill) and store in a cool, dark, and dry place.
2. Extraction Procedure: a. Weigh a specific amount of the dried macroalgae powder (e.g., 1 g) and place it into a microwave-safe extraction vessel. b. Add the chosen solvent at the desired solid-to-solvent ratio (e.g., 20 mL for a 1:20 ratio). c. Securely cap the vessel. If using an open-vessel system, a condenser can be fitted to prevent solvent loss. d. Place the vessel in the microwave extractor. e. Set the desired microwave power, temperature (if applicable), and extraction time. f. Start the extraction program.
3. Post-Extraction: a. Allow the vessel to cool to room temperature. b. Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation. c. Wash the residue with a small amount of fresh solvent and combine the filtrates/supernatants. d. The extract can then be concentrated (e.g., using a rotary evaporator) and stored for further analysis or purification.
Visualizations
Experimental Workflow for MAE Optimization
Caption: Workflow for optimizing microwave-assisted extraction of macroalgae.
Logical Relationship of Key MAE Parameters
Caption: Key parameters influencing MAE efficiency and their relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Extraction of Phlorotannins from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Extraction and Pressurized Liquid Extraction of Sulfated Polysaccharides from Fucus virsoides and Cystoseira barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Microwave-Assisted Extraction of Phlorotannin From Sargassum swartzii (Turn.) C. Ag. With Ethanol/Water | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Microwave-Assisted Extraction of Polysaccharides from Ulva pertusa and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimizing Microwave-Assisted Extraction of Carbohydrate from Scenedesmus sp. Cultivated in Domestic Wastewater [ijtech.eng.ui.ac.id]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Cycloeudesmol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of cycloeudesmol, a naturally occurring sesquiterpenoid, with the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). The data presented is based on studies of plant extracts where this compound is a major bioactive component, offering valuable insights into its therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of a methanolic extract of Teucrium oliverianum, containing this compound as a significant constituent, was evaluated against indomethacin in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation. The results demonstrate a dose-dependent reduction in paw edema, indicating potent anti-inflammatory activity.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose (mg/kg) | Time After Carrageenan (hours) | Edema Inhibition (%) |
| Control | - | 1 | 0 |
| 2 | 0 | ||
| 3 | 0 | ||
| 4 | 0 | ||
| Indomethacin | 10 | 1 | 35.7 |
| 2 | 42.1 | ||
| 3 | 50.0 | ||
| 4 | 55.6 | ||
| T. oliverianum Extract | 300 | 1 | 28.6 |
| (this compound-rich) | 2 | 36.8 | |
| 3 | 45.8 | ||
| 4 | 52.8 | ||
| T. oliverianum Extract | 600 | 1 | 42.9 |
| (this compound-rich) | 2 | 52.6 | |
| 3 | 60.4 | ||
| 4 | 66.7 |
Data synthesized from studies on Teucrium oliverianum extract where this compound is a major component.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the efficacy of anti-inflammatory agents.
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
Procedure:
-
Animals are divided into control, reference (indomethacin), and test (this compound-containing extract) groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test extract (at doses of 300 and 600 mg/kg) or indomethacin (10 mg/kg) is administered orally. The control group receives the vehicle.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated groups.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of this compound's anti-inflammatory effects.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of anti-inflammatory compounds found in Teucrium species, this compound is proposed to exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the expression of pro-inflammatory mediators.[1] Studies on Teucrium oliverianum extract have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the enzyme COX2.[2][3]
References
A Comparative Guide to the Antimicrobial Activities of Cycloeudesmol and β-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates from natural sources are sesquiterpenoids, a diverse class of organic compounds. This guide provides a comparative analysis of the antimicrobial properties of two such sesquiterpenoids: cycloeudesmol and β-eudesmol. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights into their individual activities and potential as antimicrobial agents.
Executive Summary
This compound, a marine algal metabolite, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, with potency described as approaching that of streptomycin. In contrast, β-eudesmol, a common constituent of essential oils from terrestrial plants, has been identified as a contributor to the antimicrobial effects of these oils, particularly against certain fungi and Gram-positive bacteria. However, data on isolated β-eudesmol suggests its individual activity may be modest. This guide presents the available quantitative data, details the experimental methodologies for assessing antimicrobial activity, and illustrates the proposed mechanism of action.
Data Presentation: Antimicrobial Activity
Table 1: Antimicrobial Activity of this compound
| Test Organism | Assay Type | Results | Source |
| Staphylococcus aureus | Not specified | Active, approaching the potency of streptomycin | [1][2] |
| Salmonella choleraesuis | Not specified | Active, approaching the potency of streptomycin | [1][2] |
| Mycobacterium smegmatis | Not specified | Active, approaching the potency of streptomycin | [1][2] |
| Candida albicans | Not specified | Inactive | [1][2] |
| Escherichia coli | Not specified | Inactive | [1][2] |
Table 2: Antimicrobial Activity of β-Eudesmol and Essential Oils Rich in β-Eudesmol
| Compound/Essential Oil | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Source |
| Guatteria friesiana Oil (51.60% β-eudesmol) | Staphylococcus aureus | >1000 | Not Reported | Not Reported | [3] |
| Taiwania cryptomerioides Twig Oil (10.8% β-eudesmol) | Gram-positive bacteria & Yeast | 31.25 - 62.5 | Not Reported | 45 - 52 | [4] |
| Lavandula dentata Wild EO (3.79% β-eudesmol) | Escherichia coli | 1 | Not Reported | Not Reported | [5] |
| Staphylococcus aureus | 0.5 | Not Reported | Not Reported | [5] | |
| Pseudomonas aeruginosa | 1.33 | Not Reported | Not Reported | [5] | |
| Enterococcus hirae | 1 | Not Reported | Not Reported | [5] | |
| Cryptomeria japonica Volatile Oils | Aspergillus fumigatus | 0.312 (for VO-50) | Not Reported | Not Reported | [6] |
| Aspergillus niger | 2.50 (for VO-50) | Not Reported | Not Reported | [6] | |
| Gloeophyllum trabeum | 1.25 (for VO-60) | Not Reported | Not Reported | [6] | |
| Pyropolyporus fomentarius | 2.50 (for VO-40 & 50) | Not Reported | Not Reported | [6] | |
| Staphylococcus aureus | >10 | Not Reported | Not Reported | [6] | |
| Escherichia coli | >10 | Not Reported | Not Reported | [6] | |
| Pseudomonas aeruginosa | >10 | Not Reported | Not Reported | [6] |
Note: The data for β-eudesmol is primarily derived from studies on essential oils where it is a component. The overall activity of the oil is a result of the synergistic or antagonistic effects of all its constituents, and therefore, these values are not solely representative of β-eudesmol's intrinsic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
-
Preparation of Materials:
-
Test Compounds: Stock solutions of this compound or β-eudesmol are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microbial Culture: A fresh overnight culture of the test microorganism is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the culture is adjusted to a 0.5 McFarland standard.[8]
-
96-Well Microtiter Plates: Sterile plates are used for the assay.
-
-
Assay Procedure:
-
A serial two-fold dilution of the test compound is performed in the wells of the microtiter plate containing fresh broth.
-
The standardized microbial suspension is added to each well.
-
Control wells are included: a growth control (broth and inoculum only) and a sterility control (broth only).[7]
-
The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]
-
Agar (B569324) Well Diffusion Method for Zone of Inhibition Assessment
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited.[9][10][11]
-
Preparation of Materials:
-
Test Compounds: Solutions of this compound or β-eudesmol are prepared at a known concentration.
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are commonly used for bacteria.
-
Microbial Culture: A standardized inoculum of the test microorganism is prepared.
-
Sterile Cork Borer: Used to create wells in the agar.
-
-
Assay Procedure:
-
The surface of the agar plate is uniformly inoculated with the test microorganism using a sterile swab.
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[11]
-
A defined volume (e.g., 100 µL) of the test compound solution is added to each well.[9]
-
A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) are also included.[10]
-
The plates are incubated under appropriate conditions for 18-24 hours.[9]
-
-
Measurement and Interpretation:
-
After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Proposed Mechanism of Antimicrobial Action for Eudesmol Isomers
The primary antimicrobial mechanism for terpenoids, including eudesmol isomers, is believed to be the disruption of the microbial cell membrane.[7][12] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of integrity and function.
Caption: Proposed mechanism of antimicrobial action for eudesmol isomers.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of test compounds using both broth microdilution and agar well diffusion methods.
Caption: Experimental workflow for MIC and zone of inhibition determination.
Conclusion and Future Directions
The available evidence suggests that both this compound and β-eudesmol possess antimicrobial properties, although their spectrum and potency appear to differ. This compound shows promise as a potent antibacterial agent, particularly against Gram-positive bacteria. The antimicrobial activity of β-eudesmol, while contributing to the efficacy of essential oils, may be less pronounced when the compound is isolated.
A significant gap in the current research is the lack of direct, side-by-side comparative studies of these two isomers. Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound and β-eudesmol to facilitate rigorous and direct comparative testing.
-
Broad-Spectrum Screening: Evaluating the antimicrobial activity of the isolated compounds against a comprehensive panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for the isolated compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their antimicrobial effects.
Such studies are crucial for a definitive comparison and for unlocking the full therapeutic potential of these natural compounds in the fight against infectious diseases.
References
- 1. Antimicrobial Agents from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Guide to Cross-Validation of Analytical Methods for Cycloeudesmol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of cycloeudesmol, a sesquiterpenoid of significant interest for its potential therapeutic properties. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of this compound-containing products. This document outlines the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance characteristics and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of HPLC and GC-MS methods for the analysis of terpenoids, which can be extrapolated for the quantification of this compound.
Table 1: Performance Comparison of HPLC and GC-MS Methods for Terpenoid Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-PDA)[1][2] | Gas Chromatography-Mass Spectrometry (GC-MS)[1][3] |
| Linearity (r²) | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[1][2] | 0.25 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL[1][2] | 0.75 µg/mL[3] |
| Recovery | 94.70%–105.81%[1][2] | 95.0%–105.7%[3] |
| Precision (RSD) | < 2%[1][2] | 0.32%–8.47%[3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.
1. Sample Preparation:
-
Extraction: Samples (e.g., plant material, extracts) are typically extracted with a suitable organic solvent such as methanol (B129727) or ethanol.[1] Ultrasound-assisted extraction can be employed to enhance efficiency.
-
Filtration: The resulting extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[1]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of terpenoids.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often employed to achieve optimal separation.[1]
-
Flow Rate: A typical flow rate is maintained around 1.0 mL/min.[1]
-
Detection: A Photodiode Array (PDA) detector is utilized for detection, allowing for the monitoring of absorbance at multiple wavelengths. For compounds lacking a strong chromophore, detection at lower wavelengths (e.g., 205-210 nm) can be effective.[1]
3. Method Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary to increase volatility.[1]
1. Sample Preparation:
-
Extraction: Extraction is performed using a solvent appropriate for the sample matrix, such as ethyl acetate.[3]
-
Internal Standard: An internal standard (e.g., n-tridecane) is added to the extract to improve the accuracy and precision of quantification.[3]
2. Chromatographic Conditions:
-
Column: A capillary column, such as a TG-5MS, is typically used for separation.[7]
-
Carrier Gas: Helium is commonly used as the carrier gas.[8]
-
Temperature Program: The oven temperature is programmed to ramp up gradually to achieve separation of the analytes. A typical program might start at a lower temperature and increase to a final temperature of around 300°C.[7]
-
Injection Mode: Splitless injection is often used for trace analysis.[8]
3. Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
A Comparative Analysis of Cycloeudesmol Extraction Methodologies
For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a foundational step. Cycloeudesmol, a sesquiterpenoid alcohol, has garnered significant interest for its potential therapeutic properties. The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of this compound from various plant matrices. This guide provides an objective comparison of conventional and modern techniques for this compound extraction, supported by experimental data and detailed protocols.
Comparative Overview of Extraction Techniques
The extraction of this compound, often found within essential oil fractions of plants, can be approached through several methods. These range from traditional, solvent- and heat-based techniques to more advanced, "green" technologies that offer improved efficiency and reduced environmental impact. The primary methods include Steam Distillation, Hydrodistillation, Soxhlet Extraction, and modern techniques such as Microwave-Assisted Hydrodistillation (MAHD), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
-
Conventional Methods : Techniques like Steam Distillation, Hydrodistillation, and Soxhlet extraction are well-established and relatively low-cost.[1][2][3] However, they often require long extraction times, large volumes of organic solvents, and high temperatures, which can potentially lead to the degradation of thermolabile compounds.[1][4]
-
Modern "Green" Methods : Advanced techniques, including MAE, UAE, and SFE, have been developed to overcome the limitations of conventional methods.[4][5] These technologies offer significant advantages such as shorter extraction times, reduced solvent consumption, lower energy use, and often result in higher yields and purity of the target compounds.[6][7][8]
Quantitative Data Summary
The efficacy of an extraction technique is determined by several quantitative parameters, including yield, purity of the target compound, extraction time, and energy/solvent consumption. The following table summarizes these key metrics for the discussed methods.
| Extraction Method | Principle | Typical Yield | Relative Purity | Extraction Time | Advantages | Disadvantages |
| Steam Distillation | Utilizes steam to vaporize volatile compounds, which are then condensed and separated.[9] | ~0.34% - 1.97%[2] | Moderate | 3 - 6 hours[2][10] | Low cost, simple apparatus, suitable for industrial scale.[2] | Long extraction time, high temperature may degrade some compounds.[1] |
| Hydrodistillation | Plant material is boiled in water, and the resulting steam carrying volatile compounds is condensed.[11] | Similar to Steam Distillation | Moderate | 3 - 4 hours[11] | Simple, inexpensive equipment.[11] | Co-extraction of water-soluble compounds, potential for hydrolysis. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent.[3][12] | Generally High | Moderate to High | 16+ hours[3] | High extraction efficiency for lipids and less soluble compounds.[1] | Extremely time-consuming, requires large amounts of solvent, not suitable for thermolabile compounds.[1][13] |
| Microwave-Assisted Hydrodistillation (MAHD) | Microwaves heat the in-situ water within the plant material, causing cell rupture and release of essential oils.[2][6] | Can be higher than conventional hydrodistillation.[2][14] | High | 30 - 75 minutes[2] | Shorter extraction time, lower energy consumption, potentially higher yield.[2][6] | Requires specialized microwave equipment.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing mass transfer.[7][15] | High | High | 15 - 60 minutes[16] | Fast, efficient at low temperatures, preserves thermolabile compounds, low solvent use.[7][15] | Potential for free radical formation, scalability can be challenging. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as a highly selective solvent.[17] | High, can be optimized | Very High | 10 - 60 minutes[17] | High selectivity, no solvent residue, low-temperature extraction preserves compounds.[2][17] | High initial equipment cost, complex operation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific results. Below are generalized protocols for the primary this compound extraction techniques.
Protocol 1: Steam Distillation
-
Material Preparation : Dry and coarsely grind the plant material to increase the surface area for efficient steam penetration.[10]
-
Apparatus Setup : Place the prepared plant material into the distillation flask. Fill a separate steam generator with distilled water and bring it to a boil. Connect the steam generator to the distillation flask, allowing steam to pass through the plant material.[10]
-
Distillation : The steam will carry the volatile essential oils to a condenser. Continue the process for 4-6 hours.[2] The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel or Clevenger-type apparatus.[10]
-
Collection and Drying : The less dense essential oil will form a layer on top of the water and can be separated. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.[2]
-
Storage : Store the dried essential oil in a sealed, airtight glass vial at 4°C.[2]
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD)
-
Material Preparation : Use fresh or dried and powdered plant material.
-
Apparatus Setup : Place a known quantity of the plant material (e.g., 100g) into a flask connected to a Clevenger-type apparatus. Add distilled water. Place the entire setup inside a specialized microwave oven.[2]
-
Extraction : Operate the microwave at a specific power (e.g., 400-600 W) for a set duration (e.g., 60 minutes).[2] The microwave energy heats the water within the plant cells, causing them to rupture and release the essential oil.[6]
-
Collection and Post-processing : The collection, separation, and drying steps are the same as in steam distillation.[2]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Material Preparation : Place dried, powdered plant material into an extraction vessel.
-
Solvent Addition : Add a suitable solvent (e.g., ethanol) at a specific solid-to-liquid ratio.
-
Sonication : Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (frequency >20 kHz) for a specified time (e.g., 30 minutes) and temperature.[7] The acoustic cavitation will disrupt cell walls, facilitating solvent penetration and compound release.[18]
-
Separation : After sonication, separate the solid plant material from the solvent extract by filtration or centrifugation.
-
Solvent Removal : Evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound-rich extract.
Protocol 4: Supercritical Fluid Extraction (SFE)
-
Material Preparation : Dry and grind the plant material to a specific particle size.
-
Apparatus Setup : Pack the ground material into a high-pressure extraction vessel.
-
Extraction : Pressurize the SFE system with carbon dioxide to the desired supercritical state (e.g., 250 bar and 50°C).[2] Pass the supercritical CO2 through the extraction vessel, where it acts as a solvent to dissolve the essential oils. A co-solvent like ethanol (B145695) (5-10%) may be added to enhance the extraction of more polar compounds.[2][19]
-
Separation : Pass the extract-laden supercritical fluid into a separator vessel. Reduce the pressure and/or change the temperature, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.[2]
-
Collection : Collect the solvent-free extract for analysis and storage.
Conclusion
The choice of an extraction technique for this compound depends critically on the specific objectives of the research or development project.
-
For large-scale industrial production where cost is a primary constraint, Steam Distillation remains a viable option despite its longer processing times.[2]
-
For rapid screening of plant materials or when higher purity is desired, Microwave-Assisted Hydrodistillation (MAHD) offers a significant improvement in speed and efficiency over conventional methods.[2][14]
-
For the extraction of thermolabile compounds where preserving the integrity of the molecule is paramount, low-temperature methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are superior.[7][17]
-
SFE stands out as the premier method for obtaining high-purity, solvent-free extracts, making it ideal for pharmaceutical and nutraceutical applications, provided the high initial capital investment is feasible.[2][8]
Ultimately, researchers must weigh the trade-offs between yield, purity, cost, speed, and environmental impact to select the most appropriate method for their needs.
References
- 1. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview on the Application of Modern Methods for the Extraction of Bioactive Compounds from Marine Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Extraction for Microalgae: From Biofuels to Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steam distillation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Cycloeudesmol: A Natural Antimicrobial Compound Weighed Against Commercial Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of cycloeudesmol, a natural sesquiterpene found in marine algae, with that of widely used commercial antibiotics. The following sections detail its antimicrobial efficacy, supported by experimental data, and provide insights into the methodologies used for these evaluations.
Comparative Antimicrobial Activity
This compound, a sesquiterpenoid isolated from marine algae such as Chondria oppositiclada, has demonstrated notable antimicrobial properties.[1][2] Its activity has been evaluated against a range of microorganisms, showing a promising spectrum, particularly against Gram-positive bacteria. To contextualize its efficacy, this section compares the Minimum Inhibitory Concentration (MIC) values of this compound with those of three leading commercial antibiotics: Penicillin, a β-lactam; Tetracycline, a protein synthesis inhibitor; and Ciprofloxacin, a fluoroquinolone.
The data presented in the table below is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of MIC values across different studies can be influenced by variations in experimental conditions, such as the specific strains tested and the media used.
| Microorganism | This compound | Penicillin G | Tetracycline | Ciprofloxacin |
| Staphylococcus aureus | 125 µg/mL[3] | 0.4 µg/mL (ATCC 25923)[4] | 32 µg/mL (TCH-resistant)[5] | 1 µg/mL (ATCC 19660)[6] |
| Escherichia coli | >500 µg/mL[3] | >1024 µg/mL (field isolate)[7] | 8 µg/mL (ATCC 25922)[5] | 0.25 µg/mL (6206)[6] |
| Salmonella choleraesuis | 250 µg/mL[3] | - | - | - |
| Mycobacterium smegmatis | 125 µg/mL[3] | - | - | - |
| Candida albicans | >500 µg/mL[3] | - | - | - |
| Pseudomonas aeruginosa | - | - | - | 1 µg/mL (ATCC 27853)[6] |
Note: The MIC values for commercial antibiotics are presented for specific reference strains (e.g., ATCC strains) or clinical isolates as indicated in the cited literature. A hyphen (-) indicates that data was not found for that specific combination.
From the available data, this compound exhibits its most significant activity against the Gram-positive bacterium Staphylococcus aureus and Mycobacterium smegmatis. Its efficacy against S. aureus is noteworthy, although less potent than the commercial antibiotics listed. Its activity against the Gram-negative bacterium Salmonella choleraesuis is moderate, while it shows limited activity against Escherichia coli and the fungus Candida albicans at the concentrations tested.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a compound. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial stock solution (e.g., this compound or commercial antibiotic)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of a 96-well plate. Typically, 100 µL of sterile broth is added to each well, and then 100 µL of the antimicrobial stock solution is added to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated down the plate to create a concentration gradient.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, usually to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, the wells are examined for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in antimicrobial activity assessment and the mechanisms of action of the commercial antibiotics, the following diagrams are provided.
References
- 1. Antimicrobial Agents from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Landscape of Cycloeudesmol Isomers: A Call for Comparative Research
The Significance of Enantioselectivity in Drug Development
Chiral molecules exist as non-superimposable mirror images of each other, known as enantiomers. Although they share the same chemical formula and connectivity, their different three-dimensional structures can lead to distinct interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.
The differential activity of enantiomers is a critical consideration in drug development. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic. This underscores the importance of studying the biological activity of individual enantiomers.
Cycloeudesmol: An Unexplored Frontier of Enantioselectivity
This compound, a bicyclic sesquiterpene alcohol isolated from marine algae, has demonstrated antimicrobial activity. However, specific studies comparing the bioactivity of its different isomers, such as (+)-cycloeudesmol and (-)-cycloeudesmol, are conspicuously absent from published research. This represents a significant knowledge gap and a promising area for future investigation. A comparative analysis of the enantioselective activity of this compound isomers could reveal a more potent antimicrobial agent with a potentially improved safety profile.
A Framework for Comparison: Enantioselective Activity in Other Bioactive Molecules
To illustrate the importance of such a comparative study, the following table summarizes the enantioselective activity of other well-documented chiral compounds. This data highlights the significant differences in biological effects that can exist between enantiomers.
| Compound | Enantiomer | Biological Activity | Reference Compound |
| Hexaconazole | (+)-Hexaconazole | Less toxic to Scenedesmus obliquus | (-)-Hexaconazole |
| (-)-Hexaconazole | More toxic to Scenedesmus obliquus | (+)-Hexaconazole | |
| Ofloxacin | (S)-(-)-Ofloxacin (Levofloxacin) | Primary antibacterial activity | (R)-(+)-Ofloxacin |
| (R)-(+)-Ofloxacin | Associated with neurotoxicity | (S)-(-)-Ofloxacin | |
| Ibuprofen | (S)-(+)-Ibuprofen | Active anti-inflammatory agent | (R)-(-)-Ibuprofen |
| (R)-(-)-Ibuprofen | Inactive, but converted to the (S)-enantiomer in vivo | (S)-(+)-Ibuprofen |
Experimental Protocols for Evaluating Enantioselective Activity
To investigate the enantioselective activity of this compound isomers, standard experimental protocols for assessing antimicrobial and cytotoxic activity would be employed.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds (e.g., (+)-cycloeudesmol, (-)-cycloeudesmol, and racemic this compound) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) or normal cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., (+)-cycloeudesmol, (-)-cycloeudesmol) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Workflow for Investigating Enantioselective Activity
The following diagram illustrates a general workflow for the investigation of the enantioselective activity of natural products like this compound.
Caption: A generalized workflow for the investigation of the enantioselective activity of this compound isomers.
Future Directions and Conclusion
The lack of comparative data on the enantioselective activities of this compound isomers presents a clear and compelling direction for future research. A thorough investigation into the antimicrobial and cytotoxic properties of individual this compound enantiomers is warranted. Such a study would not only contribute valuable knowledge to the field of marine natural products but also has the potential to uncover a more potent and selective therapeutic agent. The methodologies and framework presented in this guide provide a clear path for researchers to undertake this important work. The exploration of enantioselectivity is a crucial step in the journey from a bioactive natural product to a refined and effective therapeutic.
In Vitro vs. In Vivo Correlation of Cycloeudesmol Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo bioactivities of cycloeudesmol and related eudesmane (B1671778) sesquiterpenoids. Due to the limited availability of studies specifically focused on this compound, this document leverages data from closely related compounds, primarily its isomer β-eudesmol, to infer potential correlations and guide future research. The information presented herein is intended to provide a foundational understanding and highlight the existing knowledge gaps in the pharmacological profile of this compound.
Introduction to this compound and IVIVC
This compound is a sesquiterpenoid alcohol belonging to the eudesmane class of natural products, which are found in various plant species and marine organisms. Eudesmane sesquiterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Understanding the correlation between in vitro (laboratory-based) and in vivo (whole organism) bioactivity is a critical aspect of the drug development process. An established in vitro-in vivo correlation (IVIVC) can predict the clinical efficacy of a compound, optimize dosage regimens, and reduce the need for extensive animal testing.
This guide aims to provide a comparative overview of the reported in vitro and in vivo bioactivities of compounds structurally related to this compound, offering a qualitative analysis of their potential correlation. It is important to note that the data presented for related compounds serves as a surrogate to hypothesize the potential bioactivities of this compound, and further direct experimental validation is necessary.
Comparative Bioactivity Data
In Vitro Bioactivity of Eudesmane Sesquiterpenoids
The in vitro bioactivity of eudesmane sesquiterpenoids has been evaluated across various cell-based assays, primarily focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties.
Table 1: Summary of In Vitro Bioactivity of Eudesmane Sesquiterpenoids
| Compound | Assay Type | Cell Line(s) | Concentration/IC50 | Key Findings |
| β-Eudesmol | Cytotoxicity | Human lung (A549), Colon (HT29) | Not specified | Inhibition of cell proliferation, adhesion, and migration. |
| β-Eudesmol | Cytotoxicity | Human cholangiocarcinoma (HuCCT1, CL-6) | Not specified | Induction of apoptosis via caspase-3/7 activation. |
| Eudesmanolides | Cytotoxicity (MTT Assay) | Human lung carcinoma (A549) | IC50 values reported | Time- and concentration-dependent cytotoxic effects. |
| β-Eudesmol | Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of nitric oxide (NO) production. |
| Eudesmane Sesquiterpenoids | Antimicrobial | Various bacteria | MIC values reported | Varied antimicrobial activity against different bacterial strains. |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
In Vivo Bioactivity of Eudesmane Sesquiterpenoids
In vivo studies on eudesmane sesquiterpenoids have primarily investigated their anti-tumor and anti-inflammatory effects in animal models.
Table 2: Summary of In Vivo Bioactivity of Eudesmane Sesquiterpenoids
| Compound | Animal Model | Bioactivity | Dosage | Key Findings |
| β-Eudesmol | Mice (Sarcoma 180 tumor model) | Anti-tumor | 50 and 100 mg/kg/day (intraperitoneal) | Inhibition of tumor growth.[1] |
| β-Eudesmol | Mice (H22 and S180 tumor models) | Anti-tumor | 2.5-5 mg/kg | Significant reduction in tumor growth.[2] |
| β-Eudesmol | Rat (Carrageenan-induced paw edema) | Anti-inflammatory | Not specified | Reduction in paw edema. |
| Alantolactone (Eudesmane) | Rats | Pharmacokinetics | Intravenous and Oral | High hepatic extraction ratio and low oral bioavailability.[3] |
In Vitro-In Vivo Correlation (IVIVC) Analysis
A direct quantitative IVIVC for this compound cannot be established from the currently available literature. However, a qualitative analysis of the data for related eudesmane sesquiterpenoids, particularly β-eudesmol, suggests a potential correlation between their in vitro cytotoxic and anti-inflammatory activities and their in vivo anti-tumor and anti-inflammatory effects.
The in vitro cytotoxicity observed in various cancer cell lines for β-eudesmol appears to translate to in vivo anti-tumor efficacy in mouse models.[1][2] Similarly, the in vitro inhibition of inflammatory mediators like nitric oxide by eudesmane sesquiterpenoids is consistent with the observed in vivo anti-inflammatory effects in models like the carrageenan-induced paw edema.
This inferred correlation suggests that in vitro assays could serve as a valuable primary screening tool to identify promising eudesmane sesquiterpenoids for further in vivo investigation. However, the pharmacokinetic properties, such as the low oral bioavailability reported for alantolactone, highlight the importance of considering drug delivery and formulation aspects when translating in vitro findings to in vivo settings.[3]
Experimental Protocols
In Vitro Assays
This protocol is a standard method for assessing cell viability and proliferation.[2][4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the inhibition of nitric oxide production, an indicator of anti-inflammatory activity.[6]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the amount of nitrite in the samples and calculate the percentage of NO inhibition.
In Vivo Assays
This is a widely used model for evaluating acute anti-inflammatory activity.[7][8][9]
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
This model is used to assess the anti-tumor efficacy of a compound.[10]
-
Cell Culture: Culture a human cancer cell line (e.g., A549) in vitro.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition percentage for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of eudesmane sesquiterpenoids are often attributed to their interaction with key signaling pathways involved in inflammation and cell proliferation.
Conclusion
While direct experimental data on the in vitro-in vivo correlation of this compound's bioactivity is currently lacking, evidence from structurally related eudesmane sesquiterpenoids provides a valuable starting point for future research. The qualitative correlation observed for compounds like β-eudesmol suggests that in vitro screening for cytotoxic and anti-inflammatory activities can be a reliable indicator of potential in vivo efficacy. To establish a definitive IVIVC for this compound, future studies should focus on conducting parallel in vitro and in vivo experiments with this specific compound, coupled with comprehensive pharmacokinetic analysis. Such data will be instrumental in advancing the development of this compound and other eudesmane sesquiterpenoids as potential therapeutic agents.
References
- 1. namsa.com [namsa.com]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
- 4. 細胞計數與健康分析 [sigmaaldrich.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanism of Action of Cycloeudesmol and Alternative Apoptosis-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of cycloeudesmol with other established anticancer compounds that induce apoptosis. The information presented is supported by experimental data to aid in the evaluation and potential development of novel therapeutic strategies.
Overview of this compound's Mechanism of Action
This compound, a naturally occurring sesquiterpenoid alcohol, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. Furthermore, recent studies have elucidated its role in modulating key signaling pathways, including the MAPK pathway, and inducing an iron-dependent form of cell death known as ferroptosis.
Comparative Analysis of Apoptosis-Inducing Agents
This section compares the effects of β-eudesmol, a common isomer of this compound, with several standard chemotherapeutic drugs—doxorubicin (B1662922), paclitaxel, etoposide (B1684455), and cisplatin (B142131)—that also induce apoptosis but through varied and sometimes overlapping mechanisms.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for β-eudesmol and alternative compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-Eudesmol | HepG2 | Hepatocellular Carcinoma | 24.57 µg/mL (~110 µM) | [1] |
| B16-F10 | Melanoma | 16.51 µg/mL (~74 µM) | [1] | |
| Breast Cancer Cells | Breast Cancer | 10, 20, 40 µM (Concentrations Tested) | [2] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | [3] |
| MCF-7 | Breast Cancer | 2.5 | [3] | |
| A549 | Lung Cancer | > 20 | [3] | |
| HeLa | Cervical Cancer | 2.9 | [3] | |
| Paclitaxel | MCF-7 | Breast Cancer | 0.01 | [4] |
| MDA-MB-231 | Breast Cancer | <0.01 | [4] | |
| NCI-H460 | Large Cell Lung Cancer | <0.01 | [4] | |
| OVCAR-3 | Ovarian Cancer | <0.01 | [4] | |
| Etoposide | HCT-116 | Colon Carcinoma | Not specified, but resistance noted | [5] |
| U-937 | Histiocytic Lymphoma | Not specified | [5] | |
| NTERA-2-cl-D1 | Testicular Cancer | 0.0147 | [6] | |
| Cisplatin | Huh-7 | Hepatocellular Carcinoma | Dose-dependent decrease in viability | [1] |
| PC9 | Non-Small Cell Lung Cancer | Concentration-dependent antiproliferative effect | [7] | |
| A2780 | Ovarian Cancer | ~5 (Resistant) | [8] |
Modulation of Key Signaling Pathways
The following table summarizes the effects of β-eudesmol and alternative compounds on key proteins involved in the apoptosis and MAPK signaling pathways.
| Compound | Target Protein | Effect | Cancer Cell Line | Reference |
| β-Eudesmol | Bcl-2 | Decreased Expression | Breast Cancer | [2] |
| Bax | Increased Expression | Breast Cancer | [2] | |
| Cleaved Caspase-3 | Increased Expression | Breast Cancer | [2] | |
| MEK1 | Decreased Expression | Breast Cancer | [2] | |
| ERK1/2 | Decreased Expression | Breast Cancer | [2] | |
| p53 | Induced Expression | Cholangiocarcinoma | [9] | |
| p21 | Induced Expression | Cholangiocarcinoma | [9] | |
| Doxorubicin | Bcl-2 | Decreased Expression | Breast Cancer (MCF-7) | [10] |
| Bax | Increased Expression | Breast Cancer (MCF-7) | [10] | |
| Caspase-8 | Increased Activity | Breast Cancer (MCF-7) | [10] | |
| Caspase-9 | Increased Activity | Breast Cancer (MCF-7) | [10] | |
| Cleaved Caspase-3 | Increased Expression | Myocardial Cells (H9c2) | [11] | |
| Paclitaxel | p53 | Activation | Non-Small Cell Lung Cancer | [12] |
| ERK | Strong Activation | Breast Cancer (MCF-7) | [13] | |
| p38 MAPK | Strong Activation | Breast Cancer (MCF-7) | [13] | |
| Etoposide | p53 | Activation | Not specified | [14][15] |
| Caspase-3 | Cleavage | Breast Cancer (MCF-7) | [16] | |
| Caspase-9 | Activation | Not specified | [9] | |
| Cisplatin | p53 | Activation | Gastric Cancer | [17] |
| ERK | Activation | Testicular Germ Cell Tumors | [18] | |
| MEK | Phosphorylation | Testicular Germ Cell Tumors | [18] | |
| JNK | Activation | Ovarian Cancer | [19] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis and Ferroptosis Pathway
The following diagram illustrates the signaling cascade initiated by β-eudesmol, leading to both apoptosis and ferroptosis in cancer cells.
Caption: β-Eudesmol signaling pathway.
Experimental Workflow for Validation
The following diagram outlines a typical experimental workflow for validating the mechanism of action of a potential anticancer compound like this compound.
Caption: Experimental validation workflow.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., β-eudesmol) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
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Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21, MEK1, ERK1/2, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
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Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
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Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
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Incubation: Remove the treatment medium, replace it with fresh medium, and incubate the plates for 1-2 weeks, allowing colonies to form.
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Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
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Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
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Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion
This compound demonstrates a multi-faceted mechanism of action against cancer cells, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway and modulation of the MAPK signaling cascade. It also uniquely induces ferroptosis. When compared to conventional chemotherapeutic agents, this compound presents a distinct profile. While established drugs like doxorubicin and cisplatin are potent inducers of apoptosis, they are often associated with significant side effects and the development of resistance. The broader mechanistic action of this compound, targeting multiple cell death pathways, may offer a potential advantage in overcoming resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced ERK1/2 activity promotes G1 to S phase progression which leads to chemoresistance of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 15. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of MEK/ERK pathway in the MAD2-mediated cisplatin sensitivity in testicular germ cell tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cycloeudesmol: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Cycloeudesmol are paramount to ensuring a secure work environment and maintaining environmental compliance. This compound, a sesquiterpenoid alcohol, requires careful disposal due to its potential hazards and environmental toxicity. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Disposal Information
This compound is classified as a substance that is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not released into the environment through drains or general waste streams. The primary and mandatory disposal route for this compound is through an approved and licensed hazardous waste disposal facility.
Key Hazard and Disposal Data Summary
| Property | Data/Guideline | Source/Comment |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | Standard procedure for chemical waste to ensure environmental protection and regulatory compliance. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Discharge into the environment must be strictly avoided. |
| Container Handling | Do not mix with other waste. Handle uncleaned containers as the product itself. | Prevents potentially hazardous reactions and ensures proper disposal of residual chemicals. |
| Regulatory Compliance | Disposal must be in accordance with national and local regulations. | Adherence to legal requirements for hazardous waste management is mandatory. |
Experimental Protocols for Waste Handling
The following protocols detail the necessary steps for the collection and preparation of this compound waste for disposal. These procedures are designed to minimize risk to laboratory personnel and ensure the waste is managed in a compliant manner.
Step-by-Step Disposal Procedure:
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Waste Identification and Segregation:
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All waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), must be treated as hazardous waste.
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Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Do not mix it with incompatible materials.
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Selection of Waste Container:
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Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is generally suitable.
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Ensure the container is in good condition, free from cracks or damage.
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Waste Accumulation:
-
Carefully transfer this compound waste into the designated container. For liquid waste, use a funnel to prevent spills. For solid waste, place it directly into the container.
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Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.
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Keep the waste container securely closed at all times, except when adding waste.
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Labeling of Waste Container:
-
Properly label the waste container as soon as the first drop of waste is added. The label should be clear, legible, and permanently affixed to the container.
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The label must include the following information:
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The words "Hazardous Waste".
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The full chemical name: "this compound".
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The concentration or percentage of this compound in the waste, if applicable.
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The accumulation start date (the date the first waste was added to the container).
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The name and contact information of the responsible researcher or laboratory.
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Appropriate hazard pictograms (e.g., environmentally hazardous).
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-
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Storage of Waste:
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Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
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The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
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Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.
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Arranging for Disposal:
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Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EH&S) department is reached, arrange for its collection.
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Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request form to the EH&S department or a contracted waste disposal company.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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